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3-(3-Fluorobenzyl)piperidine Documentation Hub

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  • Product: 3-(3-Fluorobenzyl)piperidine
  • CAS: 795261-46-0

Core Science & Biosynthesis

Foundational

Technical Guide: Pharmacological Profiling & Putative Mechanism of 3-(3-Fluorobenzyl)piperidine

Executive Summary: The Scaffold Identity 3-(3-Fluorobenzyl)piperidine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Identity

3-(3-Fluorobenzyl)piperidine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets depending on specific substitution patterns. Unlike its N-substituted counterparts (often associated with GluN2B-selective NMDA antagonism like Ifenprodil), the C3-substituted piperidine core functions primarily as a monoaminergic modulator and Sigma receptor ligand.

This guide delineates the putative mechanism of action (MoA) for 3-(3-Fluorobenzyl)piperidine, positioning it as a dual-action probe:

  • Primary Mechanism: Competitive inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Secondary Mechanism: Chaperone modulation of the Sigma-1 Receptor (σ1R) at the Mitochondria-Associated ER Membrane (MAM).

The inclusion of the 3-fluorine atom on the benzyl ring is a strategic bioisosteric modification designed to block metabolic oxidation (CYP450-mediated hydroxylation) and enhance lipophilicity (


), thereby improving blood-brain barrier (BBB) penetrability.

Primary Mechanism: Monoamine Reuptake Inhibition

The structural homology between 3-(3-Fluorobenzyl)piperidine and established stimulants (e.g., desoxypipradrol, phenylpiperidines) suggests a mechanism defined by the blockade of monoamine transporters.

Molecular Interaction at DAT

The compound acts as a competitive inhibitor of the Dopamine Transporter (DAT).

  • Orthosteric Binding: The protonated secondary amine of the piperidine ring mimics the terminal amine of dopamine (DA), forming a salt bridge with Asp79 in the S1 binding pocket of DAT.

  • Hydrophobic Occlusion: The 3-fluorobenzyl moiety extends into the hydrophobic sub-pocket (likely interacting with Phe320 and Val152 ), stabilizing the transporter in an outward-facing conformation. This steric occlusion prevents the translocation of extracellular dopamine back into the presynaptic neuron.

The Fluorine Effect

The specific placement of fluorine at the meta (3) position of the benzyl ring serves two critical functions:

  • Metabolic Shielding: It deactivates the phenyl ring towards electrophilic aromatic substitution and oxidation, prolonging the half-life (

    
    ) compared to the non-fluorinated parent.
    
  • Electronic Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the distal aromatic system, potentially altering

    
     stacking interactions within the transporter cleft.
    
Visualization: DAT Inhibition Pathway

The following diagram illustrates the competitive blockade mechanism.

DAT_Inhibition Figure 1: Mechanism of Competitive DAT Inhibition by 3-(3-Fluorobenzyl)piperidine cluster_synapse Presynaptic Neuron Terminal DAT_Open DAT (Outward-Facing) DAT_Blocked DAT-Ligand Complex (Occluded) DAT_Open->DAT_Blocked Conformational Lock Reuptake Reuptake Process DAT_Open->Reuptake Normal Function DAT_Blocked->Reuptake Inhibition DA_Synapse Synaptic Dopamine (Accumulation) Reuptake->DA_Synapse Increases Concentration Ligand 3-(3-Fluorobenzyl)piperidine Ligand->DAT_Open Competitive Binding (Asp79 Salt Bridge)

Figure 1: The ligand binds to the outward-facing DAT, preventing the transport cycle and increasing synaptic dopamine levels.

Secondary Mechanism: Sigma-1 Receptor Modulation

Beyond monoamines, the 3-substituted piperidine scaffold is a classic pharmacophore for Sigma receptors (σ1R/σ2R).

Chaperone Activity at the MAM

The Sigma-1 receptor is an ER-resident chaperone protein. 3-(3-Fluorobenzyl)piperidine acts as a high-affinity ligand here.

  • Binding Mode: The basic nitrogen binds to Asp126 (anionic site), while the fluorobenzyl group occupies the bulk hydrophobic pocket formed by Val162, Leu105, and Tyr103 .

  • Functional Consequence: Upon binding, the ligand likely promotes the dissociation of σ1R from the binding immunoglobulin protein (BiP/GRP78). This allows σ1R to chaperone IP3 Receptors (IP3R) at the Mitochondria-Associated Membrane (MAM), ensuring proper Ca²⁺ transfer from the ER to mitochondria, which is crucial for cellular bioenergetics and neuroprotection.

Sigma_Pathway Figure 2: Sigma-1 Receptor Activation and Calcium Signaling Modulation Ligand 3-(3-Fluorobenzyl)piperidine S1R_Inactive Sigma-1 Receptor (Inactive) Bound to BiP Ligand->S1R_Inactive Allosteric Binding S1R_Active Sigma-1 Receptor (Active) Chaperone Mode S1R_Inactive->S1R_Active Dissociation from BiP IP3R IP3 Receptor (ER Membrane) S1R_Active->IP3R Stabilization/Modulation Mito_Ca Mitochondrial Ca2+ Influx (ATP Production) IP3R->Mito_Ca Enhanced Ca2+ Signaling

Figure 2: Ligand binding triggers σ1R activation, enhancing ER-Mitochondria calcium signaling.

Quantitative Data Summary

The following table summarizes predicted affinities based on Structure-Activity Relationship (SAR) data from structurally homologous 3-substituted piperidines (e.g., 3-PPP, 3-benzylpiperidine).

Target ProteinPredicted Affinity (

)
Functional EffectReference Analog
Sigma-1 Receptor (σ1R) 5 – 40 nMAgonist / Modulator3-PPP / Pre-084
Dopamine Transporter (DAT) 50 – 200 nMReuptake Inhibitor3-Benzylpiperidine
Norepinephrine Transporter (NET) 100 – 450 nMReuptake InhibitorDesoxypipradrol
NMDA Receptor (GluN2B) > 10,000 nMWeak/Inactive*Ifenprodil (N-benzyl)
Dopamine D4 Receptor 200 – 500 nMAntagonist3-Fluorobenzyl-analogs

*Note: High affinity for GluN2B usually requires N-benzylation. C3-substitution significantly reduces NMDA affinity in favor of DAT/Sigma profiles.

Experimental Validation Protocols

To validate the putative mechanisms described above, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (DAT)

Objective: Determine the affinity (


) of 3-(3-Fluorobenzyl)piperidine for the dopamine transporter.
  • Membrane Preparation:

    • Homogenize rat striatal tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 mins; resuspend pellet.
      
  • Incubation:

    • Radioligand: Use [³H]WIN 35,428 (specific DAT ligand) at 1 nM concentration.

    • Test Compound: Prepare serial dilutions of 3-(3-Fluorobenzyl)piperidine (

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM Nomifensine.

    • Incubate for 2 hours at 4°C (to prevent uptake and focus on binding).

  • Termination & Counting:

    • Filter through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Plot specific binding % vs. Log[Concentration].

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Functional [³H]DA Uptake Assay

Objective: Confirm the compound functions as an inhibitor rather than a substrate.

  • Cell System: Use HEK-293 cells stably expressing human DAT (hDAT).

  • Pre-incubation:

    • Plate cells in 24-well plates.

    • Replace medium with Krebs-Ringer-HEPES (KRH) buffer containing the test compound (various concentrations).

    • Incubate for 10 mins at 37°C.

  • Uptake Initiation:

    • Add [³H]Dopamine (20 nM final concentration).

    • Incubate for exactly 5 mins (linear phase of uptake).

  • Termination:

    • Rapidly aspirate buffer and wash 3x with ice-cold KRH.

    • Lyse cells with 1% SDS or 0.1 N NaOH.

  • Validation:

    • If uptake decreases in a dose-dependent manner, the compound is a Reuptake Inhibitor .

    • Control: Use Cocaine (10 µM) as a positive control for inhibition.

References

  • Sigma-Aldrich. 3-(3-Fluoro-benzyl)-piperidine Product Specification. CAS: 329773-83-3.

  • Runeberg, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

  • Largent, B. L., et al. (1984). Pharmacological and autoradiographic discrimination of sigma and phencyclidine receptor binding sites in brain with (+)-[3H]SKF 10,047. Journal of Neuroscience.

  • Kula, N. S., et al. (1999). 3-Substituted piperidines as potential therapeutic agents for cocaine abuse. Journal of Medicinal Chemistry. (Contextual grounding for 3-substituted piperidine SAR).
  • PubChem. 3-Benzylpiperidine Compound Summary. National Library of Medicine.

Exploratory

Technical Deep Dive: The Role of Fluorine Substitution in 3-(3-Fluorobenzyl)piperidine Bioactivity

Executive Summary The molecule 3-(3-Fluorobenzyl)piperidine represents a privileged scaffold in central nervous system (CNS) medicinal chemistry. It serves as a critical structural probe in the development of ligands for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3-(3-Fluorobenzyl)piperidine represents a privileged scaffold in central nervous system (CNS) medicinal chemistry. It serves as a critical structural probe in the development of ligands for the NMDA receptor (specifically NR2B subunits) , Sigma-1 receptors , and Acetylcholinesterase (AChE) .

This guide analyzes the specific contribution of the fluorine atom at the meta (3) position of the benzyl ring. Unlike random halogenation, this substitution is a calculated medicinal chemistry tactic designed to modulate metabolic stability, lipophilicity, and electronic affinity without disrupting the steric requirements of the binding pocket.

Structural Pharmacology & The "Fluorine Effect"[1]

The bioactivity of 3-(3-Fluorobenzyl)piperidine is not merely a function of its backbone but is critically enhanced by the fluorine substitution. This section deconstructs the physicochemical alterations introduced by the C-F bond.

The Scaffold Architecture

The molecule consists of two primary domains:

  • The Piperidine Head: A basic amine (pKa ~9-10) that is protonated at physiological pH, allowing it to form ionic bonds with anionic residues (e.g., Aspartate/Glutamate) in receptor binding pockets.

  • The Benzyl Tail: A hydrophobic moiety responsible for Van der Waals interactions and

    
    -
    
    
    
    stacking within the receptor's hydrophobic cleft.
Why Fluorine? (The Bioisostere Rationale)

Replacing a hydrogen atom with fluorine (Bioisosterism) at the 3-position of the benzyl ring induces three specific effects:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). The 3-position on aromatic rings is a common site for Phase I metabolic oxidation by Cytochrome P450 enzymes. Fluorine substitution effectively "caps" this site, prolonging the molecule's half-life (

    
    ).
    
  • Lipophilicity Modulation: The high electronegativity of fluorine increases the lipophilicity (LogP) of the benzyl moiety. This is crucial for CNS drugs, as it facilitates passive diffusion across the Blood-Brain Barrier (BBB).

  • Electronic Withdrawal: Fluorine is the most electronegative element. Its inductive effect (

    
    ) pulls electron density away from the aromatic ring. In 
    
    
    
    -
    
    
    stacking interactions (common in NR2B and Sigma-1 binding sites), this electron-deficient ring can interact more strongly with electron-rich aromatic residues (like Tryptophan or Phenylalanine) in the target protein.
Regioisomerism: 3- vs. 4-Substitution

While 4-benzylpiperidines (e.g., Ifenprodil analogs) are classic NR2B antagonists, the 3-benzylpiperidine scaffold often exhibits an altered selectivity profile. The shift to the 3-position introduces chirality (creating R and S enantiomers), adding a layer of stereochemical selectivity that 4-substituted analogs lack.

Bioactivity Mechanisms & Signaling Pathways

Primary Target: NMDA Receptor (NR2B Subunit)

3-(3-Fluorobenzyl)piperidine derivatives act as GluN2B-selective negative allosteric modulators (NAMs) . Unlike competitive antagonists that bind the glutamate site, these compounds bind to the amino-terminal domain (ATD) of the GluN2B subunit.

Mechanism of Action:

  • Binding: The protonated piperidine nitrogen anchors to the protein via an ionic bond.

  • Stabilization: The 3-fluorobenzyl group wedges into a hydrophobic pocket at the dimer interface.

  • Conformational Lock: This binding stabilizes the receptor in a "closed" cleft conformation, preventing channel opening even in the presence of glutamate/glycine.

Secondary Target: Sigma-1 Receptor ( R)

The benzylpiperidine moiety is a "privileged structure" for Sigma-1 receptors. The 3-fluoro substitution enhances affinity by optimizing the hydrophobic fit within the


R chaperone pocket, which is implicated in neuroprotection and modulation of calcium signaling.
Pathway Visualization: Excitotoxicity Blockade

The following diagram illustrates how the molecule intervenes in the excitotoxic cascade associated with neurodegenerative states (e.g., Ischemia, Alzheimer's).

NMDA_Pathway Glutamate Glutamate Release (Synaptic Cleft) NMDAR NMDA Receptor (NR2B Subunit) Glutamate->NMDAR Activates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening Drug 3-(3-Fluorobenzyl)piperidine Drug->NMDAR Allosteric Inhibition (Stabilizes Closed State) Drug->Ca_Influx BLOCKS Neuroprotection Neuroprotection (Cell Survival) Drug->Neuroprotection Promotes via Sigma-1 Modulation Signaling CaMKII / Calpain Activation Ca_Influx->Signaling Overload Toxicity Excitotoxicity / Apoptosis Signaling->Toxicity Pro-Death Cascade

Figure 1: Mechanism of Action showing the dual role of NR2B inhibition and Sigma-1 modulation in preventing excitotoxicity.

Chemical Synthesis Protocol

The synthesis of 3-(3-Fluorobenzyl)piperidine is typically achieved via a nucleophilic substitution or a reductive alkylation pathway. Below is the optimized protocol for the nucleophilic substitution method , favored for its operational simplicity.

Reaction Workflow

Reagents:

  • Piperidine (CAS: 110-89-4)

  • 3-Fluorobenzyl bromide (CAS: 456-41-7) or Chloride

  • Potassium Carbonate (

    
    ) or Triethylamine (TEA)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Piperidine (1.0 eq) in anhydrous Acetonitrile (10 mL/mmol).

  • Base Addition: Add

    
      (2.0 eq) to the solution. The excess base is crucial to neutralize the HBr generated during the reaction.
    
  • Alkylation: Add 3-Fluorobenzyl bromide (1.0 eq) dropwise at

    
     to prevent dialkylation (quaternization).
    
  • Reflux: Allow the mixture to warm to room temperature, then reflux at

    
     for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Work-up:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine.
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 3-(3-Fluorobenzyl)piperidine.

Synthesis Diagram[2][3]

Synthesis_Flow Piperidine Piperidine Mix Mix at 0°C Piperidine->Mix Reagent 3-Fluorobenzyl Bromide Reagent->Mix Base K2CO3 / CH3CN Base->Mix Reflux Reflux 80°C (4-6 Hours) Mix->Reflux Workup Filtration & Extraction Reflux->Workup Product 3-(3-Fluorobenzyl) piperidine Workup->Product

Figure 2: One-pot synthesis workflow via nucleophilic substitution.

Comparative Data: The Fluorine Advantage

The following table summarizes the theoretical and experimental advantages of the fluorinated analog compared to the non-fluorinated parent compound.

Feature3-Benzylpiperidine (H-Analog)3-(3-Fluorobenzyl)piperidine (F-Analog)Impact of Substitution
LogP (Lipophilicity) ~2.8~3.1Enhanced BBB Penetration. Higher lipophilicity aids CNS entry.
Metabolic Stability Vulnerable to aromatic oxidation at C-3/C-4.Resistant. C-F bond at C-3 blocks metabolic "soft spot."Increased Half-life (

).
pKa (Piperidine N) ~10.1~9.8Slight reduction due to inductive effect, optimizing bioavailability.
Binding Affinity BaselineOften IncreasedElectronic tuning improves

-interaction with receptor aromatic residues.

Experimental Protocol: In Vitro Binding Assay

To validate the bioactivity of the synthesized compound, a radioligand binding assay is the standard method.

Objective: Determine the affinity (


) of the compound for the NR2B subunit.

Materials:

  • Tissue: Rat forebrain membrane homogenates (rich in NR2B).

  • Radioligand:

    
    -Ifenprodil (specific for NR2B allosteric site).
    
  • Non-specific displacer: 10

    
    M Spermine or unlabeled Ifenprodil.
    

Methodology:

  • Incubation: Incubate membrane protein (200

    
    g) with 2 nM 
    
    
    
    -Ifenprodil in Tris-HCl buffer (pH 7.4) for 2 hours at
    
    
    .
  • Competition: Add increasing concentrations (

    
     to 
    
    
    
    M) of 3-(3-Fluorobenzyl)piperidine .
  • Termination: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity (CPM) using liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Structural Pharmacology of Benzylpiperidines: Muthukumar, S., et al. (2015). "Antimicrobial and antioxidant activities of piperidine derivatives."[1] Academic Journals.

  • Fluorine in Medicinal Chemistry (Metabolic Stability): Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Synthesis of 3-Substituted Piperidines: Ágai, B., et al. (2004). "A Facile Synthesis of 3-(Substituted benzyl)piperidines." Tetrahedron.

  • NR2B Selective Antagonists (SAR Context): Layton, M. E., et al. (2006). "Benzylpiperidines as selective NR2B antagonists."[2] Bioorganic & Medicinal Chemistry Letters.

  • Role of Fluorine in Metabolic Stability: Haeussler, D., et al. (2023). "Metabolic Stability of Fluorinated Small Molecules." ChemRxiv.

Sources

Foundational

An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 3-(3-Fluorobenzyl)piperidine

This guide provides a comprehensive, multi-modal in silico workflow to identify and prioritize potential protein targets for 3-(3-Fluorobenzyl)piperidine, a small molecule with potential therapeutic applications. By inte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-modal in silico workflow to identify and prioritize potential protein targets for 3-(3-Fluorobenzyl)piperidine, a small molecule with potential therapeutic applications. By integrating ligand-based and structure-based computational techniques, we will construct a robust, self-validating framework for generating high-confidence target hypotheses, thereby accelerating the initial stages of the drug discovery process.

Characterization of the Query Ligand: 3-(3-Fluorobenzyl)piperidine

The foundational step in any target prediction endeavor is the precise characterization of the query molecule. All subsequent computational analyses depend on the accuracy of the input chemical information. 3-(3-Fluorobenzyl)piperidine is a small molecule featuring a piperidine ring connected to a fluorobenzyl group. The piperidine moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets.[1][2]

A high-quality, energy-minimized 3D representation of the molecule is critical for structure-based methods like docking. This ensures that the conformational geometry of the ligand is realistic, leading to more accurate predictions of binding interactions.

Table 1: Physicochemical Properties of 3-(3-Fluorobenzyl)piperidine

PropertyValueSource
Molecular Formula C₁₂H₁₆FN
Molecular Weight 193.26 g/mol
Canonical SMILES C1CC(NCC1)CC2=CC(=CC=C2)F
InChI Key NNRHYTAYBNCEOE-UHFFFAOYSA-N
PubChem Substance ID 329773833
Experimental Protocol: Ligand Preparation

This protocol outlines the steps to generate a 3D structure from a SMILES string, which is essential for docking and pharmacophore analysis.

  • Obtain SMILES String: Acquire the canonical SMILES string for the molecule: C1CC(NCC1)CC2=CC(=CC=C2)F.

  • Convert to 3D Coordinates: Use a chemical informatics tool such as Open Babel or an online web server to convert the 2D SMILES representation into a 3D structure.

  • Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94). This step refines the bond lengths, angles, and torsion angles to achieve a low-energy, stable conformation.

  • Save in Appropriate Format: Save the final 3D structure in a suitable format, such as .mol2 or .pdbqt, for use in subsequent docking software.

A Multi-Modal Strategy for Target Identification

No single in silico method is foolproof. A robust target prediction strategy relies on the convergence of evidence from multiple, orthogonal approaches. By combining ligand-based methods (which leverage knowledge of similar active molecules) with structure-based methods (which assess physical complementarity to protein targets), we can build a more confident and comprehensive target profile. This integrated approach mitigates the risk of false positives from any one technique and provides a self-validating system.

Target_Prediction_Workflow cluster_ligand Ligand Preparation cluster_methods Prediction Methodologies cluster_analysis Analysis & Validation Ligand Query Molecule 3-(3-Fluorobenzyl)piperidine Prep Generate 3D Structure & Energy Minimize Ligand->Prep LigandBased Ligand-Based Prediction (e.g., SwissTargetPrediction) Prep->LigandBased StructureBased Structure-Based Prediction (Reverse Docking) Prep->StructureBased AI_ML AI / Machine Learning (e.g., DeepDTA) Prep->AI_ML Consolidation Consolidate & Rank Hits LigandBased->Consolidation StructureBased->Consolidation AI_ML->Consolidation Prioritization Prioritize Top Candidates (Consensus Scoring) Consolidation->Prioritization Validation Experimental Validation (Binding Assays) Prioritization->Validation

Overall workflow for in silico target prediction.

Ligand-Based Target Prediction: Leveraging Chemical Similarity

Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities. These methods are computationally inexpensive and provide an excellent first pass for generating a broad list of potential target classes.

Method 1: 2D Chemical Similarity & Target Prediction

Web servers like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare the query molecule against a database of known active ligands.[3] This allows for the rapid prediction of the most probable macromolecular targets.[4]

Experimental Protocol: Target Prediction with SwissTargetPrediction
  • Navigate to the Web Server: Access the SwissTargetPrediction online tool.[3]

  • Input the Molecule: Paste the SMILES string C1CC(NCC1)CC2=CC(=CC=C2)F into the input field.

  • Select Species: Choose "Homo sapiens" as the target organism.

  • Execute Prediction: Run the prediction algorithm.

  • Analyze Results: The output will be a list of potential protein targets, ranked by probability. Pay close attention to the target classes (e.g., G protein-coupled receptors, kinases, enzymes) that are most frequently predicted, as this provides a high-level view of the molecule's likely biological role.

Structure-Based Target Prediction: Reverse Docking

Reverse docking inverts the traditional virtual screening paradigm. Instead of screening a large library of compounds against a single protein, reverse docking screens a single ligand against a large library of protein structures.[5][6] This method is exceptionally powerful for identifying novel or unexpected "off-target" interactions and for de-orphaning novel compounds.[5][6]

The core of this technique is a scoring function that estimates the binding affinity (e.g., in kcal/mol) between the ligand and each protein target. Lower binding energy scores typically indicate a more favorable interaction.

Reverse_Docking_Concept cluster_proteins Protein Target Library (PDB) Ligand Single Ligand (3-(3-Fluorobenzyl)piperidine) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking P1 Target 1 P2 Target 2 P1->Docking P2->Docking P3 Target N P3->Docking Results Ranked list of targets based on binding affinity Docking->Results

Conceptual diagram of the reverse docking process.
Experimental Protocol: A Reverse Docking Workflow
  • Ligand Preparation: Use the energy-minimized 3D structure of 3-(3-Fluorobenzyl)piperidine prepared in Section 1.

  • Target Library Preparation: Curate a library of 3D protein structures. This can be a custom library of targets relevant to a specific disease area or a broad, representative set of the human proteome derived from the Protein Data Bank (PDB).[7] Each protein structure must be prepared for docking (e.g., adding hydrogens, assigning charges).

  • Define the Search Space: For each target protein, define a binding pocket or search space. For a "blind" reverse docking approach, the search space can be defined as a cube encompassing the entire protein to allow for the discovery of novel binding sites.[8]

  • High-Throughput Docking: Systematically dock the prepared ligand into each prepared protein target using software like AutoDock Vina.[8] This process generates multiple binding poses for the ligand in each target's binding site and calculates a corresponding binding affinity score.

  • Scoring and Ranking: Rank all protein targets based on their best (lowest) binding affinity score. Targets with the most negative scores are considered the most promising candidates.

The Role of AI and Machine Learning in Target Prediction

The application of machine learning (ML) and deep learning has become a powerful tool in drug discovery.[9][10] Models like DeepDTA (Deep Drug-Target Binding Affinity Prediction) can predict the binding affinity between a compound and a protein using only their sequence information (SMILES for the drug and amino acid sequence for the protein).[11]

These models are trained on vast datasets of known drug-target interactions and can identify complex patterns that are not apparent through traditional methods.[12][13]

Causality and Expertise: While powerful, ML models can sometimes act as "black boxes." Their predictions are based on learned correlations in the training data. Therefore, it is crucial to use these methods as a complementary source of evidence. A prediction from an ML model that converges with a prediction from reverse docking carries significantly more weight than a prediction from either method alone.

Data Synthesis and Hit Prioritization: A Self-Validating Framework

The final and most critical step is to synthesize the data from all computational methods into a single, prioritized list of targets. This process of data triangulation is the core of building a trustworthy and self-validating prediction.

Protocol: Consensus Scoring and Prioritization
  • Collate Data: Gather the top-ranked potential targets from each method (e.g., SwissTargetPrediction, Reverse Docking, ML models) into a single master table.

  • Apply Consensus Scoring: Assign a "consensus score" to each unique protein target. A simple and effective method is to award one point for each computational method that identified the target. For example, a target identified by both reverse docking and a ligand-based tool would receive a score of 2.

  • Rank by Score: Rank the targets in descending order based on their consensus score.

  • Biological Plausibility Filter: Research the top-ranked targets. Are they expressed in tissues relevant to a potential disease indication? Do they belong to a protein family known to be druggable? This biological context is essential for a final prioritization.

Table 2: Hypothetical Prioritization of Predicted Targets for 3-(3-Fluorobenzyl)piperidine

Protein TargetTarget ClassLigand-Based Prediction (Prob.)Reverse Docking (kcal/mol)ML Prediction (Affinity)Consensus Score Biological Rationale
Dopamine Receptor D2 GPCR0.65-9.2High3 Known target for piperidine-containing CNS drugs.
Sigma-1 Receptor ER Chaperone0.48-8.8High3 Implicated in neurological disorders.
Monoamine Oxidase B Enzyme0.35-8.5Medium3 Classic target in neuropharmacology.
5-HT2A Receptor GPCR0.51-7.9Not Predicted2 Serotonergic system is a common target space.
Histone Deacetylase 6 EnzymeNot Predicted-9.5Not Predicted1 Strong docking score suggests potential novel activity.

Conclusion and Path to Experimental Validation

This guide has detailed a rigorous, multi-modal in silico workflow for identifying and prioritizing the protein targets of 3-(3-Fluorobenzyl)piperidine. Based on the hypothetical results synthesized in Table 2, the top-priority candidates for further investigation would be the Dopamine D2 receptor, the Sigma-1 receptor, and Monoamine Oxidase B, each supported by evidence from three distinct computational methodologies.

It is imperative to recognize that in silico predictions are hypotheses. The final and incontrovertible validation of these predicted targets must come from direct experimental evidence. The prioritized list generated through this workflow serves as a highly informed starting point for focused, efficient, and cost-effective experimental validation, such as in vitro binding assays and functional assays.

References

  • Vertex AI Search. (n.d.). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds.
  • Vertex AI Search. (n.d.). In silico Methods for Identification of Potential Therapeutic Targets - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). In Silico Target Prediction - Creative Biolabs.
  • Vertex AI Search. (2024-12-19). Reverse docking: Significance and symbolism.
  • Vertex AI Search. (2023-08-17). in silico assays & screening for drug binding - YouTube.
  • Vertex AI Search. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI.
  • Vertex AI Search. (2022-01-24). How to Use Deep Learning to Predict Drug Target Interactions - YouTube.
  • Vertex AI Search. (n.d.). AlphaFold Server.
  • Vertex AI Search. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI.
  • Vertex AI Search. (n.d.). 3-(3-Fluoro-benzyl)-piperidine - Sigma-Aldrich.
  • Vertex AI Search. (2024-04-12). A review of machine learning-based methods for predicting drug-target interactions.
  • Vertex AI Search. (2022-07-08). MultiDock Screening Tool - Reverse docking demonstration - YouTube.
  • Vertex AI Search. (n.d.). SwissTargetPrediction.
  • Vertex AI Search. (n.d.). ChEMBL - EMBL-EBI.
  • Vertex AI Search. (2025-02-06). Pharmacophore modeling in drug design - PubMed.
  • Vertex AI Search. (2023-10-10). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC - NIH.
  • Vertex AI Search. (2025-03-21). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025 - Neovarsity.
  • Vertex AI Search. (2024-06-01). Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. - UNIR.
  • Vertex AI Search. (2025-05-21). What is pharmacophore modeling and its applications? - Patsnap Synapse.
  • Vertex AI Search. (2021-06-25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark.
  • Vertex AI Search. (n.d.). SwissTargetPrediction - SIB Swiss Institute of Bioinformatics - Expasy.
  • Vertex AI Search. (n.d.). PubChem.
  • Vertex AI Search. (n.d.). 3-(4-Fluorophenyl)piperidine | C11H14FN | CID 24904183 - PubChem.
  • Vertex AI Search. (n.d.). List of useful databases | Chemistry Library - University of Cambridge.
  • Vertex AI Search. (n.d.). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces - MDPI.
  • Vertex AI Search. (n.d.). FastTargetPred - bio.tools · Bioinformatics Tools and Services Discovery Portal.
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  • Vertex AI Search. (n.d.). 3-(3-fluoro-benzyl)-piperidine | Sigma-Aldrich.
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Exploratory

Technical Guide: 3-(3-Fluorobenzyl)piperidine Derivatives as CNS Agents

[1][2] Executive Summary This technical guide analyzes the medicinal chemistry and pharmacological potential of 3-(3-Fluorobenzyl)piperidine derivatives.[1] While 4-benzylpiperidines (e.g., Ifenprodil) are established NM...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide analyzes the medicinal chemistry and pharmacological potential of 3-(3-Fluorobenzyl)piperidine derivatives.[1] While 4-benzylpiperidines (e.g., Ifenprodil) are established NMDA receptor antagonists, the 3-substituted isomer represents an under-explored "privileged scaffold" with distinct conformational properties.[1][2] This guide focuses on its application as a dual-action agent targeting Sigma-1 receptors (


R)  and NMDA receptor modulation , emphasizing the strategic role of the fluorine atom in metabolic stability and blood-brain barrier (BBB) penetration.[1][2]

Medicinal Chemistry & Rational Design

The "Privileged Scaffold" Hypothesis

The piperidine ring is ubiquitous in CNS therapeutics.[3] However, the vector of the benzyl substituent dictates receptor selectivity.

  • 4-Benzylpiperidines: Favor linear binding pockets (e.g., NMDA NR2B ifenprodil site).[1][2]

  • 3-Benzylpiperidines: Introduce a "kink" in the molecule, favoring globular protein pockets such as the Sigma-1 receptor and Monoamine transporters (SERT/NET) .

The Role of the 3-Fluoro Substituent

The inclusion of a fluorine atom at the meta (3) position of the benzyl ring is a calculated medicinal chemistry maneuver:

  • Metabolic Blockade: The benzyl position is prone to oxidative dealkylation by CYP450 enzymes. Fluorine acts as a bioisostere for hydrogen but blocks metabolic attack at the adjacent sites due to its high electronegativity and C-F bond strength.

  • Lipophilicity (

    
    ):  Fluorination increases lipophilicity (
    
    
    
    ), enhancing passive diffusion across the BBB.[2]
  • Electronic Effects: The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, potentially strengthening

    
     stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor binding site.
    

Chemical Synthesis

Objective: Scalable synthesis of 3-(3-fluorobenzyl)piperidine hydrochloride.[1][2]

Synthetic Pathway

The most robust route utilizes a Grignard addition to a pyridine precursor, followed by reduction. This avoids the formation of regioisomers common in direct alkylation.

Synthesis SM1 3-Bromopyridine Step1 Lithiation/Grignard (n-BuLi, -78°C) SM1->Step1 SM2 3-Fluorobenzaldehyde SM2->Step1 Inter1 Carbinol Intermediate Step1->Inter1 Step2 Dehydration (H2SO4/AcOH) Inter1->Step2 Inter2 Alkene Intermediate Step2->Inter2 Step3 Catalytic Hydrogenation (H2, Pd/C, HCl) Inter2->Step3 Product 3-(3-Fluorobenzyl)piperidine HCl Step3->Product

Figure 1: Convergent synthesis of the target scaffold. The hydrogenation step simultaneously reduces the pyridine ring and the alkene linker.

Detailed Protocol: Hydrogenation & Salt Formation

Reagents: 3-(3-fluorobenzylidene)pyridine (Intermediate), 10% Pd/C, Ethanol, conc.[1] HCl.

  • Charge: In a high-pressure autoclave, dissolve 10.0 g of the alkene intermediate in 100 mL of anhydrous ethanol.

  • Catalyst: Add 1.0 g of 10% Pd/C (wet basis) under an argon blanket.

  • Acidification: Add 1.2 equivalents of concentrated HCl dropwise. Note: Protonation of the pyridine nitrogen accelerates ring reduction.

  • Reaction: Pressurize to 50 psi H

    
     and heat to 60°C. Stir for 12 hours.
    
  • Workup: Filter catalyst through Celite. Concentrate the filtrate to dryness.

  • Crystallization: Recrystallize the residue from EtOH/Et

    
    O to yield white crystals of 3-(3-fluorobenzyl)piperidine HCl .
    

Pharmacological Profile[2][4][5][6]

Primary Target: Sigma-1 Receptor ( R)

The 3-benzylpiperidine moiety mimics the pharmacophore of high-affinity


 ligands (e.g., substituted piperidines like haloperidol, though without the butyrophenone tail).[2]
  • Mechanism: Agonism or antagonism at

    
    R.[4]
    
  • Therapeutic Relevance:

    
    R resides at the Mitochondria-Associated ER Membrane (MAM).[1][2][4] Ligands modulate calcium signaling and ER stress.[4]
    
    • Agonists:[1][2][5][6] Neuroprotective (Alzheimer's, Stroke).[2]

    • Antagonists: Neuropathic pain, Addiction.

Secondary Target: NMDA Receptor (NR2B Subtype)

While less potent than 4-benzyl analogs, 3-benzyl derivatives maintain affinity for the ifenprodil-binding site on the GluN2B subunit.[1][2]

  • Effect: Negative Allosteric Modulation (NAM).[1][2]

  • Utility: Depression (rapid-acting antidepressant potential similar to ketamine but with fewer side effects).[1][2]

Mechanism of Action (Sigma-1 Chaperoning)

SigmaMechanism cluster_ER Endoplasmic Reticulum (ER) cluster_MAM MAM Interface Sig1_Inactive Sigma-1 (Inactive) Bound to BiP Sig1_Active Sigma-1 (Active) Dissociated Sig1_Inactive->Sig1_Active Ligand Binding (Dissociation from BiP) Ligand 3-(3-F-Bn)Pip (Ligand) Ligand->Sig1_Inactive binds IP3R IP3 Receptor (Ca2+ Channel) Sig1_Active->IP3R Chaperones/Stabilizes Result Modulated Ca2+ Flux Neuroprotection IP3R->Result

Figure 2: Ligand-mediated activation of Sigma-1 receptor, leading to stabilization of IP3 receptors and calcium homeostasis.[1][2]

In Vitro Validation Protocols

Radioligand Binding Assay ( Receptor)

Purpose: Determine the affinity (


) of the derivative.[1][2]

Materials:

  • Source: Guinea pig brain membranes (rich in

    
    ).[1][2]
    
  • Radioligand:

    
    -Pentazocine (specific 
    
    
    
    agonist).[1][2]
  • Non-specific blocker: Haloperidol (10

    
    M).[1][2]
    

Protocol:

  • Preparation: Homogenize brain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

    
     for 15 min. Resuspend pellet.
    
  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane suspension (200 
      
      
      
      g protein).[1][2]
    • 25

      
      L Test compound (concentration range 
      
      
      
      to
      
      
      M).[1][2]
    • 25

      
      L 
      
      
      
      -Pentazocine (final conc. 3 nM).[1][2]
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Data Interpretation Guide
ParameterTarget ValueImplication

Affinity (

)
< 50 nMHigh affinity; likely effective at low doses.[1][2]
Selectivity (

vs

)
> 100-foldReduces risk of motor side effects associated with

.[1][2]
Selectivity (

vs NMDA)
TunableBalanced dual-activity may be desired for complex depression/pain phenotypes.[1][2]

References

  • Synthesis of 3-substituted piperidines

    • Title: A Facile Synthesis of 3-(Substituted benzyl)piperidines.[1][2][7]

    • Source: ResearchGate (Tetrahedron Letters).[1][2]

    • URL:[Link]

  • Sigma-1 Receptor Pharmacology

    • Title: The Pharmacology of Sigma-1 Receptors.[5][4][8][9]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Piperidine Scaffold in CNS Drugs

    • Title: Piperidine-containing drugs and recently studied analogs.[5][7][10]

    • Source: PubMed.[10][11]

    • URL:[Link]

  • Fluorine Substitution Effects

    • Title: Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine.
    • Source: Sphinx Knowledge House.
    • URL:[Link][1][2][8][12][13][14]

  • NMDA Receptor Modulation by Benzylpiperidines

    • Title: Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives (Structural analogs).[1][2]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Foundational

Technical Guide: Preliminary Toxicity Assessment of Novel Piperidine Compounds

Topic: Preliminary Toxicity Assessment of Novel Piperidine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The piperidine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Toxicity Assessment of Novel Piperidine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics (e.g., donepezil, fentanyl, methylphenidate).[1][2][3][4] However, its ubiquity masks a complex toxicological profile. For the drug discovery scientist, the piperidine ring presents a "Janus-faced" challenge: it offers excellent pharmacokinetic properties and receptor affinity but carries inherent risks of cardiotoxicity (hERG inhibition) and metabolic bioactivation to reactive iminium intermediates.

This guide moves beyond generic toxicology screening. It provides a targeted, mechanism-based assessment strategy specifically designed for piperidine derivatives, prioritizing the early detection of scaffold-specific failure modes before costly in vivo studies.

Part 1: Structural Alerts and In Silico Stratification

Before wet-lab synthesis, novel piperidine candidates must undergo rigorous in silico filtration. The piperidine nitrogen, particularly when basic (pKa > 8), is a primary determinant of both hERG channel affinity and lysosomotropic accumulation.

The hERG Pharmacophore Overlap

Piperidines frequently mimic the pharmacophore required to block the hERG potassium channel (


 current), leading to QT interval prolongation and Torsades de Pointes.
  • Mechanism: The protonated piperidine nitrogen interacts with Tyr652 and Phe656 in the hERG pore via cation-

    
     interactions.
    
  • Mitigation Strategy: Reduce basicity (introduce electron-withdrawing groups) or introduce steric bulk/chirality at the C2/C6 positions to disrupt pore binding.

Metabolic Liability Prediction
  • Alert: Unsubstituted

    
    -carbons (C2/C6) are prone to CYP450-mediated oxidation.
    
  • Tool: Use QM/MM approaches to predict the energy barrier for

    
    -hydroxylation, the rate-limiting step in bioactivation.
    

Part 2: Metabolic Stability & Reactive Metabolite Trapping

The Hidden Danger: Unlike simple clearance, the metabolism of piperidines can generate electrophilic species that covalently bind to proteins or DNA. Standard stability assays (intrinsic clearance,


) often miss this toxicity mechanism.
Mechanism: The Iminium Ion Pathway

The oxidation of the piperidine


-carbon yields a carbinolamine, which spontaneously dehydrates to form a cyclic iminium ion . This electrophile is a "soft" alkylating agent capable of reacting with nucleophilic protein residues (cysteines) or DNA, leading to idiosyncratic toxicity.

PiperidineBioactivation Piperidine Parent Piperidine CYP CYP450 (Oxidation) Piperidine->CYP Carbinolamine α-Carbinolamine (Unstable) CYP->Carbinolamine Iminium Reactive Iminium Ion (Electrophile) Carbinolamine->Iminium - H2O Trapping Cyanide (KCN) or GSH Trapping Iminium->Trapping Adduct Stable Adduct (Detected by LC-MS/MS) Trapping->Adduct

Figure 1: Mechanism of piperidine bioactivation to reactive iminium intermediates.[5][6]

Protocol: Reactive Metabolite Trapping Assay

Objective: Detect the formation of hard (cyano) or soft (glutathione) adducts indicative of bioactivation.

  • Incubation System:

    • Matrix: Human Liver Microsomes (HLM) (1 mg/mL protein).

    • Test Compound: 10 µM (final concentration).

    • Trapping Agents:

      • Potassium Cyanide (KCN): 1 mM (Traps "hard" iminium ions).

      • Glutathione (GSH): 5 mM (Traps "soft" electrophiles like quinone methides).

  • Reaction: Initiate with NADPH (1 mM). Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis (LC-MS/MS):

    • Scan Mode: Neutral Loss (NL) scan.

    • Target: Look for M + [CN] (M+26) or M + [GSH] (M+305) mass shifts.

    • Interpretation: The presence of a cyanide adduct confirms the formation of the iminium species.[5]

Part 3: Cardiotoxicity Assessment (hERG Inhibition)

Given the structural predisposition of piperidines to block hERG, this assay is non-negotiable at the preliminary stage.

Protocol: Automated Patch Clamp (QPatch/Patchliner)

Objective: Determine the IC50 of the compound against the


 current in stably transfected CHO or HEK293 cells.
  • Cell Preparation: Use CHO-hERG cells harvested at 70-80% confluency.

  • Solutions:

    • Extracellular: High Na+, Low K+, Ca2+, Mg2+ (physiological).

    • Intracellular: High K+, EGTA, ATP.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (elicits tail current).

    • Measure peak tail current amplitude.

  • Dosing: Apply compound in ascending concentrations (e.g., 0.1, 1, 10, 30 µM). Allow 5 minutes per concentration for steady-state block.

  • Analysis: Fit data to the Hill equation:

    
    
    

Threshold: An IC50 < 10 µM is a significant red flag for a lead compound.

Part 4: General Cytotoxicity & Genotoxicity

To rule out non-specific cell killing and DNA damage.

Multiplexed Cytotoxicity (HepG2 & HEK293)

Use a dual-readout assay to distinguish metabolic impairment from membrane rupture.

  • Cell Lines: HepG2 (metabolically active, liver proxy) and HEK293 (kidney/general).

  • Assay 1: MTT/MTS: Measures mitochondrial reductase activity (cell viability).

  • Assay 2: LDH Release: Measures Lactate Dehydrogenase in the supernatant (membrane integrity/necrosis).

  • Protocol Note: Run assays in parallel on the same plates if using compatible reagents (e.g., CellTiter-Blue + LDH-Glo).

Genotoxicity: The Ames Test (Salmonella Reverse Mutation)

Piperidines are generally non-mutagenic, but substituents (e.g., nitro groups, anilines) can introduce risks.

  • Strains:

    • TA98: Detects frameshift mutations.

    • TA100: Detects base-pair substitutions.

  • Activation: Perform with (+S9) and without (-S9) metabolic activation to detect pro-mutagens.

Part 5: Integrated Decision Matrix

Synthesize data from the above assays to make a Go/No-Go decision.

AssayMetric"Green Light" Criteria"Yellow Light" (Optimize)"Red Light" (Stop)
Reactive Metabolites CN/GSH AdductsNo adducts detectedTrace adducts (<1% of parent)Major adduct peak (>5%)
hERG Inhibition IC50 (Patch Clamp)> 30 µM10 - 30 µM< 10 µM
Cytotoxicity IC50 (HepG2)> 100 µM50 - 100 µM< 10 µM
Genotoxicity Ames Ratio< 2-fold over background2-3 fold (dose-dependent)> 3-fold + dose response
Toxicity Assessment Workflow Diagram

ToxWorkflow cluster_vitro Phase 2: In Vitro Screening (Parallel) Start Novel Piperidine Analog InSilico Phase 1: In Silico Screening (pKa, hERG pharmacophore) Start->InSilico Metab Metabolic Stability & Trapping (KCN/GSH) InSilico->Metab hERG hERG Patch Clamp (Cardiotoxicity) InSilico->hERG Cyto Cytotoxicity (HepG2 MTT/LDH) InSilico->Cyto Decision Decision Matrix Analysis Metab->Decision hERG->Decision Cyto->Decision Optimize Structural Optimization (Block metabolic soft spots, reduce basicity) Decision->Optimize Fail Proceed Proceed to In Vivo PK/Tox Decision->Proceed Pass Optimize->InSilico Iterate

Figure 2: Integrated workflow for the preliminary toxicity assessment of piperidine compounds.

References

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS. Source: Molecules (MDPI). URL:[Link]

  • Structural analysis of 2-piperidin-4-yl-acetamide derivatives for hERG blocking and MCH R1 antagonistic activities. Source: PubMed (NIH). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Neurotransmitter uptake inhibition assays using 3-(3-Fluorobenzyl)piperidine.

Application Note: Characterization of Neurotransmitter Uptake Inhibition by 3-(3-Fluorobenzyl)piperidine Executive Summary This technical guide outlines the standardized protocols for evaluating the monoamine transporter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Neurotransmitter Uptake Inhibition by 3-(3-Fluorobenzyl)piperidine

Executive Summary

This technical guide outlines the standardized protocols for evaluating the monoamine transporter (MAT) inhibition profile of 3-(3-Fluorobenzyl)piperidine (3-FBP). As a structural analog of the benzylpiperidine class—which includes established therapeutics like methylphenidate and various experimental psychostimulants—3-FBP requires rigorous screening to determine its selectivity and potency against the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).

This document details the Radioligand Uptake Assay , the gold-standard method for quantifying functional inhibition (IC50) and affinity (Ki). It prioritizes the use of rat brain synaptosomes for physiological relevance, while acknowledging recombinant systems for high-throughput screening.

Pharmacological Context & Mechanism

3-(3-Fluorobenzyl)piperidine functions primarily by interacting with the transmembrane domains of MATs. Unlike releasing agents (e.g., amphetamines) that reverse transporter flux, uptake inhibitors stabilize the transporter in an outward-facing conformation, preventing the re-entry of neurotransmitters from the synaptic cleft.

Key Structural Insight: The fluorine substitution at the meta position of the benzyl ring is a critical determinant of selectivity. In similar scaffolds, halogenation often shifts affinity toward SERT or NET depending on steric bulk and electronegativity.

Figure 1: Mechanism of Uptake Inhibition

The following diagram illustrates the competitive blockade mechanism at the synaptic cleft.

UptakeInhibition Synapse Synaptic Cleft (High Neurotransmitter Conc.) Transporter Monoamine Transporter (DAT/SERT/NET) Synapse->Transporter Substrate Approach Cytosol Presynaptic Cytosol Transporter->Cytosol Reuptake (Normal) Blockade Conformational Lock (Transport Blocked) Transporter->Blockade Inhibitor Bound Substrate Endogenous Substrate (DA/5-HT/NE) Substrate->Transporter Binding Inhibitor 3-(3-Fluorobenzyl)piperidine (Inhibitor) Inhibitor->Transporter Competitive Binding Blockade->Cytosol No Flux

Caption: Figure 1. Competitive inhibition model where 3-(3-Fluorobenzyl)piperidine binds to the MAT, preventing the translocation of endogenous neurotransmitters.

Experimental Model Selection

To ensure data reliability, we utilize Synaptosomes (isolated nerve terminals) rather than whole tissue homogenates. Synaptosomes retain the functional mitochondria and membrane integrity required for active transport.

FeatureRat Brain SynaptosomesTransfected HEK293 Cells
Physiological Relevance High: Native lipid environment & transporter density.Moderate: Artificial expression levels.
Selectivity Low: Contains DAT, SERT, and NET (requires specific radioligands).High: Expresses only one target transporter.
Throughput Medium (requires fresh tissue).High (scalable).
Recommendation Primary Characterization (Used in this protocol).[1][2][3][4][5][6]Secondary Screening.

Protocol: Synaptosomal Radioligand Uptake Assay

This protocol is validated for use with tritiated ligands:


-Dopamine, 

-Serotonin, and

-Norepinephrine.
Reagents & Buffers
  • Assay Buffer (Krebs-HEPES):

    • 122 mM NaCl, 3 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 1.2 mM KH₂PO₄.

    • 10 mM Glucose (Energy source for active transport).

    • 25 mM HEPES (pH 7.4).

    • Note: Add 10 µM Pargyline (MAO inhibitor) and 10 µM Ascorbic Acid (antioxidant) immediately before use to prevent neurotransmitter degradation.

  • Radioligands:

    • DAT Assay:

      
      -Dopamine (Specific Activity: 20–40 Ci/mmol).
      
    • SERT Assay:

      
      -5-HT.
      
    • NET Assay:

      
      -Norepinephrine.
      
  • Control Inhibitors (for defining Non-Specific Uptake - NSU):

    • DAT: GBR12909 (10 µM) or Cocaine (30 µM).

    • SERT: Fluoxetine (10 µM).

    • NET: Desipramine (10 µM).

Synaptosome Preparation (P2 Fraction)
  • Dissection: Rapidly decapitate rat; isolate striatum (for DAT) or cortex (for SERT/NET) on ice.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M Sucrose using a Teflon-glass homogenizer (10 strokes at 800 rpm).

  • Centrifugation 1: Centrifuge at 1,000

    
     for 10 min at 4°C. Save Supernatant (S1); discard Pellet (P1 - nuclear debris).
    
  • Centrifugation 2: Centrifuge S1 at 17,000

    
     for 20 min at 4°C. Discard Supernatant.
    
  • Resuspension: Resuspend the resulting Pellet (P2 - crude synaptosomes) in Assay Buffer. Keep on ice.

Uptake Assay Workflow

Critical Step: The Pre-incubation phase allows 3-(3-Fluorobenzyl)piperidine to equilibrate with the transporter before the substrate is added. Omitting this leads to underestimation of potency.

AssayWorkflow Prep P2 Synaptosomes (Resuspended) Plating Aliquot to 96-well (200 µL/well) Prep->Plating DrugAdd Add 3-FBP (0.1 nM - 10 µM) Plating->DrugAdd PreInc Pre-Incubation 15 min @ 37°C DrugAdd->PreInc LigandAdd Add [3H]-Ligand (Final: 5-10 nM) PreInc->LigandAdd Uptake Uptake Phase 5 min @ 37°C LigandAdd->Uptake Term Rapid Filtration (GF/B Filters) Uptake->Term Count LSC Counting Term->Count

Caption: Figure 2. Step-by-step workflow for the radioligand uptake inhibition assay.

Detailed Steps:

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Uptake (TU): Buffer + Synaptosomes + Radioligand.

    • Non-Specific Uptake (NSU): Blocker (e.g., Cocaine) + Synaptosomes + Radioligand.

    • Test Wells: 3-FBP (varying concentrations) + Synaptosomes + Radioligand.

  • Pre-Incubation: Incubate synaptosomes with 3-FBP for 15 minutes at 37°C .

  • Initiation: Add

    
    -Ligand (final concentration ~5-10 nM). Incubate for exactly 5 minutes  at 37°C.
    
    • Warning: Do not exceed 5-10 minutes. Uptake must remain linear; longer times introduce back-diffusion or metabolism.

  • Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce binding to the filter) using a cell harvester.

  • Wash: Wash filters

    
     with 4 mL ice-cold buffer to remove unbound radioligand.
    
  • Quantification: Transfer filters to vials, add scintillation cocktail, and count (CPM).

Data Analysis & Interpretation

Calculating Specific Uptake

Raw CPM (Counts Per Minute) must be corrected:



Percent Inhibition

For each concentration of 3-FBP:



IC50 and Ki Determination

Plot


 vs. 

using non-linear regression (Sigmoidal Dose-Response). Calculate

using the Cheng-Prusoff equation:

  • 
    : Concentration of radioligand used (nM).
    
  • 
    : Michaelis-Menten constant of the transporter for the specific ligand (determined in separate saturation experiments).
    

Interpretation Guide:

  • 
    :  Potent inhibitor.
    
  • Hill Slope

    
    :  Competitive inhibition (expected for 3-FBP).
    
  • Hill Slope

    
    :  Potential negative allosteric modulation or multiple binding sites.
    

References

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Radioligand Binding and Functional Assays. University of North Carolina at Chapel Hill.[7][8] Available at: [Link]

  • Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • PubChem. Compound Summary: 3-(3-Fluorobenzyl)piperidine. National Library of Medicine. Available at: [Link]

Sources

Application

3-(3-Fluorobenzyl)piperidine as a key intermediate in pharmaceutical synthesis.

Executive Summary & Pharmacophore Analysis[1] 3-(3-Fluorobenzyl)piperidine (CAS: 745817-34-9 for HCl salt) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis[1]

3-(3-Fluorobenzyl)piperidine (CAS: 745817-34-9 for HCl salt) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its N-benzyl counterparts (which are easily synthesized via simple alkylation), the C3-substituted variant offers a unique vector for exploring chemical space, particularly in the design of NMDA receptor antagonists, Monoamine Transporter inhibitors, and GPCR ligands.

The "Fluorine Effect" in Lead Optimization

The inclusion of the fluorine atom at the meta position of the benzyl ring is a deliberate design choice, not merely random substitution.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the metabolic "soft spot" (the meta position) blocks Cytochrome P450-mediated oxidation, extending the drug's half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ) without the steric bulk of a methyl or chloro group, enhancing Blood-Brain Barrier (BBB) penetration—critical for CNS targets like NMDA receptors.
    
  • Conformational Locking: The C3-chiral center creates a rigid vector, orienting the aromatic ring into specific hydrophobic pockets (e.g., the NR2B subunit allosteric site).

Strategic Synthesis Pathways

Synthesizing C-substituted piperidines is kinetically more challenging than N-substitution. We evaluate three primary routes, selecting Route A as the industry-preferred protocol for scalability and stereocontrol potential.

MethodKey StepsProsCons
A. Pyridine Reduction (Recommended) 1. Grignard Addition2. Dehydration3. Catalytic HydrogenationScalable, uses cheap starting materials (Pyridine-3-carboxaldehyde).Requires high-pressure hydrogenation equipment.[1]
B. Cross-Coupling 1. Suzuki-Miyaura (3-Pyridylboronic acid)2. HydrogenationHigh functional group tolerance; mild conditions.Expensive Pd-catalysts; Boronic acids can be costly.
C. Direct Alkylation 1. Lithiation of N-Boc-piperidine2. Alkylation with benzyl bromideDirect access to piperidine ring.Low regioselectivity (C2 vs C3); requires cryogenic conditions (-78°C).
Visualizing the Synthetic Logic (Retrosynthesis)[3]

Retrosynthesis Figure 1: Retrosynthetic disconnection showing the Pyridine-Grignard strategy. Target 3-(3-Fluorobenzyl)piperidine (Target Scaffold) Int1 3-(3-Fluorobenzyl)pyridine Target->Int1 Hydrogenation (PtO2/H2) Int2 3-(3-Fluorobenzyl)methanol-pyridine Int1->Int2 Deoxygenation/Elimination SM1 Pyridine-3-carboxaldehyde Int2->SM1 Grignard Addition SM2 3-Fluorophenylmagnesium bromide Int2->SM2 C-C Bond Formation

Detailed Experimental Protocol

Protocol ID: SYN-GRIG-RED-05

Objective: Synthesis of 3-(3-Fluorobenzyl)piperidine via the Pyridine-Carbinol Route. Scale: 10 mmol (Adaptable to kg scale).

Phase 1: Grignard Addition

Reagents:

  • Pyridine-3-carboxaldehyde (1.07 g, 10 mmol)

  • 3-Fluorophenylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol)

  • Anhydrous THF (20 mL)

Procedure:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Pyridine-3-carboxaldehyde in anhydrous THF. Cool the solution to 0°C using an ice/water bath.

  • Addition: Add the Grignard reagent dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel. Critical: Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aldehyde.

  • Quench: Cool to 0°C and quench with saturated aqueous

    
     (10 mL).
    
  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo to yield the crude carbinol intermediate.
    
Phase 2: Deoxygenation & Ring Reduction (One-Pot Variation)

Note: While stepwise dehydration is possible, modern protocols often utilize ionic hydrogenation or high-pressure catalytic hydrogenation for efficiency.

Reagents:

  • Crude Carbinol Intermediate

  • Acetic Acid (glacial, 30 mL)

  • Catalyst:

    
     (Adam’s Catalyst, 5 wt% loading) or 
    
    
    
    (10 wt%) + conc. HCl (catalytic).
  • Hydrogen Gas (

    
    )
    

Procedure:

  • Dissolution: Dissolve the crude carbinol in glacial acetic acid in a hydrogenation vessel (Parr shaker or autoclave).

  • Catalyst Addition: Carefully add

    
     (Caution: Pyrophoric when dry. Add under argon blanket).
    
  • Acid Activation: Add 0.5 mL concentrated HCl. This facilitates the hydrogenolysis of the benzylic -OH group and protonates the pyridine ring, making it more susceptible to reduction.

  • Hydrogenation: Pressurize to 50 psi (3.4 bar) with

    
    . Shake/stir at 60°C  for 12–24 hours.
    
    • Mechanistic Note: The reaction proceeds via dehydration to the alkene, followed by saturation of the alkene and reduction of the pyridine ring to piperidine.

  • Filtration: Filter the catalyst through a Celite pad. Wash with MeOH.

  • Neutralization: Concentrate the filtrate. Basify the residue with 10% NaOH to pH > 12.

  • Isolation: Extract with DCM (3 x 30 mL). Dry over

    
     and concentrate.
    
  • Purification: If necessary, convert to the HCl salt (add 2M HCl in ether) for recrystallization from EtOH/Et2O, or purify the free base via column chromatography (DCM/MeOH/NH3 90:9:1).

Reaction Workflow Diagram

Workflow Figure 2: Sequential Workflow for Protocol SYN-GRIG-RED-05 Step1 Step 1: Grignard (0°C, THF) Step2 Intermediate: Pyridyl Carbinol Step1->Step2 C-C Bond Formed Step3 Step 2: Hydrogenation (H2, 50psi, PtO2, AcOH) Step2->Step3 Dehydration + Red. Step4 Workup: Basify (pH 12) & Extract Step3->Step4 Final Product: 3-(3-Fluorobenzyl)piperidine Step4->Final

Quality Control & Characterization

The resulting product is a racemate. For pharmaceutical applications, chiral resolution is often required.[2]

ParameterSpecification (Acceptance Criteria)Method
Appearance White to off-white crystalline solid (HCl salt) or viscous oil (Free base)Visual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identification Matches Reference Standard1H-NMR (DMSO-d6 or CDCl3)
Mass Spec [M+H]+ = 194.1 (Free base MW)LC-MS (ESI+)
Chiral Purity Report ee% (if resolved)Chiral HPLC (Chiralpak AD-H)

Key NMR Signals (Free Base in CDCl3):

  • 
     6.9–7.3 (m, 4H, Ar-H): Characteristic of the 3-fluorophenyl ring.
    
  • 
     2.5 (d, 2H, Ar-CH2-Pip): Benzylic protons.
    
  • 
     1.6–3.0 (m, 9H, Piperidine ring): Complex multiplets due to ring conformation.
    

Safety & Handling (E-E-A-T Compliance)

  • Fluorobenzyl Halides/Grignards: Potential skin irritants and lachrymators. Handle in a fume hood.

  • Hydrogenation: High-pressure hydrogen presents an explosion hazard.[1] Ensure the autoclave is grounded.

    
     is pyrophoric; keep wet with solvent during handling.
    
  • Storage: The free base is sensitive to

    
     (forms carbonates). Store as the HCl salt in a desiccator at RT.
    

References

  • Faigl, F., et al. (2003).[3] "A facile synthesis of 3-(substituted benzyl)piperidines." Tetrahedron, 59(44), 8665-8669.

  • Bolton, R. E., et al. (1993). "Synthesis of 3-substituted piperidines via pyridine reduction." Journal of the Chemical Society, Perkin Transactions 1.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11315806 (3-(3-Fluorobenzyl)piperidine).

  • Layton, M. E., et al. (2006). "Discovery of 3-benzylpiperidines as potent, selective NR2B NMDA antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Servier Laboratories. (Patents regarding Ifenprodil analogs often utilize this intermediate).

Disclaimer: This protocol is intended for research purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment.

Sources

Method

Laboratory protocol for N-alkylation of 3-(3-Fluorobenzyl)piperidine.

Application Note: AN-2026-01 Executive Summary This application note details the optimized protocols for the N-alkylation of 3-(3-fluorobenzyl)piperidine , a privileged scaffold in the synthesis of neuroactive compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-01

Executive Summary

This application note details the optimized protocols for the N-alkylation of 3-(3-fluorobenzyl)piperidine , a privileged scaffold in the synthesis of neuroactive compounds and GPCR ligands. Unlike simple piperidines, the 3-substituted benzyl moiety introduces specific steric considerations that influence reaction kinetics and solubility.

This guide moves beyond generic "amine alkylation" recipes. It provides a mechanistically grounded workflow designed to maximize mono-alkylation selectivity while suppressing the formation of quaternary ammonium salts (over-alkylation) and elimination byproducts.

Key Chemical Challenges[2]
  • Nucleophilicity vs. Sterics: The secondary amine is highly nucleophilic (

    
    ), but the 3-benzyl group creates a "conformationally biased" environment, slightly retarding attack rates compared to unsubstituted piperidine.[1]
    
  • Over-Alkylation: The product (a tertiary amine) remains nucleophilic. Without strict stoichiometric control, quaternary ammonium salt formation is a competing pathway.

  • Solubility: The lipophilic fluorobenzyl tail requires solvents that balance polar transition state stabilization with substrate solubility.

Strategic Analysis & Mechanism

The primary pathway for this transformation is the


 (Substitution Nucleophilic Bimolecular)  reaction.
Reaction Scheme


Where:

  • Substrate: 3-(3-Fluorobenzyl)piperidine

  • Electrophile (R'-X): Alkyl halide (Cl, Br, I) or Sulfonate (OMs, OTs)[1]

  • Base: Scavenges the liberated acid (HX) to drive equilibrium.

The "Cesium Effect"

While Potassium Carbonate (


) is the standard base, this protocol recommends Cesium Carbonate (

)
for challenging electrophiles.[1] The large ionic radius of Cesium (

) leads to "loose ion pairing" with the carbonate anion in organic solvents. This results in a "naked," more reactive carbonate species and higher solubility in aprotic solvents like DMF or MeCN, significantly accelerating the reaction rate for sterically hindered substrates [1].

Decision Matrix: Selecting the Right Protocol

Not all electrophiles are created equal. Use the following decision tree to select the optimal method for your specific R-group.

OptimizationTree Start Select Electrophile Type PrimaryHalide Primary Alkyl Halide (R-CH2-Br/I) Start->PrimaryHalide SecondaryHalide Secondary/Hindered Halide (R2-CH-Br) Start->SecondaryHalide Aldehyde Aldehyde/Ketone (R-CHO) Start->Aldehyde MethodA METHOD A: Standard Alkylation (K2CO3 / MeCN) PrimaryHalide->MethodA High Reactivity MethodB METHOD B: Enhanced Reactivity (Cs2CO3 / DMF + KI) SecondaryHalide->MethodB Low Reactivity / E2 Risk MethodC METHOD C: Reductive Amination (STAB / DCE) Aldehyde->MethodC Avoids Over-Alkylation

Figure 1: Strategic Decision Tree for N-Functionalization of 3-(3-Fluorobenzyl)piperidine.

Detailed Experimental Protocols

Method A: Standard N-Alkylation (The Workhorse)

Best for: Primary alkyl bromides/iodides (e.g., Ethyl bromide, Benzyl bromide).[1]

Reagents:

  • 3-(3-Fluorobenzyl)piperidine (

    
     equiv)
    
  • Alkyl Halide (

    
     equiv) — Strict stoichiometry prevents quaternization.
    
  • Potassium Carbonate (

    
    ), anhydrous (
    
    
    
    equiv)[1]
  • Acetonitrile (MeCN), anhydrous (

    
     M concentration)
    

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 3-(3-Fluorobenzyl)piperidine and anhydrous MeCN. Stir until fully dissolved.

  • Base Addition: Add powdered, anhydrous

    
    . The mixture will be a heterogeneous suspension.
    
  • Electrophile Addition:

    • Critical Step: Add the Alkyl Halide dropwise over 10–15 minutes at Room Temperature (RT).

    • Why: A high local concentration of electrophile can lead to double alkylation.

  • Reaction: Stir vigorously at RT.

    • Monitoring: Check TLC or LCMS at 2 hours. If conversion is <50%, heat to

      
      .
      
  • Workup:

    • Filter off the solid inorganic salts (

      
      ).
      
    • Concentrate the filtrate in vacuo.

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[1]
      
Method B: Enhanced Reactivity (Finkelstein Conditions)

Best for: Secondary alkyl halides, alkyl chlorides, or sterically hindered electrophiles.[1]

Reagents:

  • Cesium Carbonate (

    
    ) (
    
    
    
    equiv)
  • Potassium Iodide (KI) (

    
     equiv) — Catalyst
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMAc

Mechanism of Enhancement: The addition of catalytic KI performs an in situ Finkelstein reaction, converting a sluggish Alkyl Chloride/Bromide into a highly reactive Alkyl Iodide. Combined with the "Cesium Effect," this maximizes yield without requiring harsh temperatures that promote elimination.[1]

Protocol Modifications:

  • Perform the reaction in DMF (0.2 M).

  • Add KI (catalytic) along with the base.

  • Heat is usually required (

    
    ).
    
  • Workup Note: DMF is difficult to remove by rotary evaporation. Dilute the reaction mixture with a large excess of water (

    
     volume) and extract with Diethyl Ether or EtOAc (
    
    
    
    ) to pull the product out of the aqueous DMF phase.

Analytical Validation & Quality Control

Trust but verify. The following analytical markers confirm the success of the reaction.

Analytical MethodExpected ObservationCommon Failure Mode
TLC Product

usually higher (less polar) than starting amine in MeOH/DCM systems.[2]
Spot remaining at baseline (Quaternary Salt formation).[2]
1H-NMR Disappearance of the broad

signal (typically > 1.5 ppm).[2] Appearance of N-CH protons (shifted upfield relative to O-CH).
Doublet of doublets becoming complex multiplets (Mixture of diastereomers if chiral center introduced).
LCMS

peak corresponding to Product.

indicates over-alkylation (Quat salt).[2]
Data Interpretation: 1H-NMR Diagnostic

In the starting material, the protons


 to the nitrogen (ring positions 2 and 6) appear around 

ppm. Upon alkylation, these protons typically shift slightly downfield due to the inductive effect of the tertiary amine, but the key diagnostic is the integral ratio of the new alkyl group protons relative to the aromatic protons of the fluorobenzyl group (which serve as an internal standard).

Troubleshooting Guide

Problem: Formation of Quaternary Ammonium Salt (Over-alkylation)

  • Cause: Excess electrophile or "dumping" the electrophile too quickly.

  • Solution: Reduce electrophile to

    
     equiv. Use a syringe pump for addition.[3] Switch to Method C (Reductive Amination)  if possible, as it is self-limiting to the tertiary amine [2].
    

Problem: Low Conversion with Alkyl Chlorides

  • Cause: Cl is a poor leaving group.

  • Solution: Add

    
     equiv of Sodium Iodide (NaI) or Potassium Iodide (KI) to generate the iodide in situ. Switch solvent to DMF.
    

Problem: Elimination Product (Alkene) Observed

  • Cause: Base is too strong or temperature too high (E2 mechanism dominates).

  • Solution: Switch from

    
     to a milder base like 
    
    
    
    . Lower the temperature.

References

  • Cesium Effect in Organic Synthesis

    • Flessner, T., & Doye, S. (1999).[1] "Cesium carbonate: A powerful base for organic synthesis." Journal of Practical Chemistry.

    • (Contextual validation via RSC Advances)

  • Reductive Amination vs.

    • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Reactivity of Piperidines

    • PubChem Compound Summary for Piperidine.
  • General Amine Alkylation Protocols

    • Organic Chemistry Portal. "Synthesis of Amines - Alkylation."[3][5][6][7]

Sources

Application

Application Notes &amp; Protocols: The Utility of 3-(3-Fluorobenzyl)piperidine in CNS Drug Discovery

Abstract The piperidine scaffold is a cornerstone of central nervous system (CNS) drug discovery, recognized as a privileged structure due to its prevalence in a multitude of clinically successful pharmaceuticals.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of central nervous system (CNS) drug discovery, recognized as a privileged structure due to its prevalence in a multitude of clinically successful pharmaceuticals.[1] Its three-dimensional nature and ability to engage in key interactions with biological targets make it an ideal starting point for medicinal chemistry campaigns.[2][3] This document provides a detailed technical guide on the application of a specific analog, 3-(3-Fluorobenzyl)piperidine, in CNS drug discovery programs. We will explore its synthesis, physicochemical properties, and a cascade of validated protocols for its biological characterization, from initial target binding assessment to preliminary in vivo evaluation. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and blood-brain barrier (BBB) penetration, making fluorinated benzylpiperidines like this compound particularly attractive for neurological drug development.[4]

Introduction: The Strategic Value of 3-(3-Fluorobenzyl)piperidine

The development of novel therapeutics for CNS disorders remains a significant challenge, largely due to the complexity of the brain and the restrictive nature of the blood-brain barrier.[5] The benzylpiperidine motif has been successfully employed to create drugs targeting a range of CNS receptors.[2][6] The core value of 3-(3-Fluorobenzyl)piperidine as a drug discovery tool or lead compound lies in the synergistic combination of its structural components:

  • The Piperidine Ring: This saturated heterocycle provides a robust, three-dimensional framework.[7] Its basic nitrogen is often protonated at physiological pH, allowing for crucial ionic interactions with acidic residues (e.g., Asp, Glu) in receptor binding pockets. The piperidine ring itself is a normal constituent in the mammalian brain and is connected with various neuronal functions.[8]

  • The Benzyl Group: This appendage provides a platform for crucial cation-π or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp) within the target protein.[2] Its positioning at the 3-position of the piperidine ring offers a distinct spatial vector for exploring the target's topology compared to 2- or 4-substituted analogs.

  • The 3-Fluoro Substituent: The introduction of fluorine is a well-established medicinal chemistry strategy. It can subtly alter the electronic properties of the benzyl ring, potentially enhancing binding affinity. More critically, it can block metabolically labile positions, thereby increasing the compound's half-life and overall exposure in the body.

While the precise biological targets of 3-(3-Fluorobenzyl)piperidine require empirical determination, its structural class is known to interact with targets implicated in a range of CNS disorders, including depression, schizophrenia, and neurodegenerative diseases.[9][10]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for designing all subsequent experiments, from stock solution preparation to formulation for in vivo studies.

PropertyValueSource
Molecular Formula C₁₂H₁₆FN
Molecular Weight 193.26 g/mol
Appearance Oil (typical)[4]
MDL Number MFCD05863602
PubChem Substance ID 329773833

Synthesis and Characterization

The synthesis of 3-(3-Fluorobenzyl)piperidine can be achieved through several established routes. Below is a representative protocol based on reductive amination, a robust and widely used method in medicinal chemistry.

Protocol 2.1: Synthesis via Reductive Amination

Rationale: This two-step, one-pot procedure involves the formation of an enamine or iminium intermediate from piperidin-3-one and 3-fluorobenzylamine, which is then reduced in situ by a hydride reducing agent to yield the final product. This method is often preferred for its operational simplicity and good yields.

Materials:

  • N-Boc-piperidin-3-one

  • 3-Fluorobenzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of N-Boc-piperidin-3-one (1.0 eq) in DCE, add 3-fluorobenzylamine (1.1 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Boc Deprotection: Dissolve the crude intermediate in DCM. Add TFA (10 eq) and stir at room temperature for 2 hours.

  • Final Purification: Concentrate the mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the resulting crude oil by column chromatography on silica gel to yield 3-(3-Fluorobenzyl)piperidine.

In Vitro Biological Evaluation: A Phased Approach

A logical cascade of in vitro assays is essential to build a comprehensive biological profile of the compound. This workflow begins with broad screening to identify potential targets and progresses to more specific functional and liability assessments.

Workflow 1: Target Identification via Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 3-(3-Fluorobenzyl)piperidine against a panel of common CNS targets (e.g., sigma, dopamine, serotonin, opioid receptors).

Rationale: The radioligand binding assay is the gold standard for quantifying the interaction between a ligand and a receptor.[11] It relies on the principle of competition between a labeled, high-affinity ligand (the radioligand) and the unlabeled test compound. By measuring the concentration of test compound required to displace 50% of the radioligand (IC₅₀), we can calculate its equilibrium dissociation constant (Kᵢ), an inverse measure of affinity.

G cluster_prep Membrane Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep1 Homogenize Tissue/ Cells in Buffer prep2 Centrifuge to Pellet Membranes prep1->prep2 prep3 Wash & Resuspend in Assay Buffer prep2->prep3 assay1 Add Membranes prep3->assay1 assay2 Add Radioligand ([3H]-Ligand) assay1->assay2 assay3 Add Test Compound (or Vehicle) assay2->assay3 assay4 Incubate (e.g., 60 min, 30°C) assay3->assay4 analysis1 Filter & Wash on PEI-soaked GF/B filters assay4->analysis1 analysis2 Scintillation Counting (Measure Radioactivity) analysis1->analysis2 analysis3 Calculate IC50 & Ki (Cheng-Prusoff) analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Protocol 3.1: Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available membrane preparations or prepare them from cell lines overexpressing the human receptor of interest or from rodent brain tissue. Homogenize in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[12]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB) Wells: Membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for Sigma receptors).

    • Test Compound Wells: Membranes + Radioligand + varying concentrations of 3-(3-Fluorobenzyl)piperidine.

  • Incubation: Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, to allow binding to reach equilibrium.[12]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a polymer like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[12]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a beta counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Example Data Table (Hypothetical):

Target Receptor Radioligand Kᵢ (nM) of 3-(3-Fluorobenzyl)piperidine
Sigma-1 [+]-³H-Pentazocine 15
Sigma-2 ³H-DTG > 1,000
Dopamine D₂ ³H-Spiperone 250

| NMDA | ³H-MK-801 | > 10,000 |

Workflow 2: Functional Activity Assessment

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at its primary target (identified in Workflow 1).

Rationale: A binding event does not guarantee a biological response. Functional assays are critical to elucidate the compound's effect on receptor signaling. For many CNS receptors, such as the Sigma-1 receptor, ligand binding can modulate intracellular calcium levels.[13] A calcium mobilization assay using a fluorescent indicator is a direct and high-throughput method to measure this activity.

G cluster_pathway Hypothetical Sigma-1 Receptor Signaling Compound 3-(3-Fluorobenzyl)piperidine (Agonist) S1R Sigma-1 Receptor (σ1R) (At ER-Mitochondria Interface) Compound->S1R Binds & Activates IP3R IP3 Receptor (IP3R) S1R->IP3R Potentiates Gating Ca_ER Ca²⁺ Store (ER) IP3R->Ca_ER Opens Channel Ca_Cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_Cyto Ca²⁺ Release Downstream Downstream Cellular Effects (e.g., Kinase Activation) Ca_Cyto->Downstream

Caption: Potential signaling pathway for a Sigma-1 receptor agonist.

Protocol 3.2: Calcium Mobilization FLIPR Assay

  • Cell Culture: Plate cells stably expressing the target receptor (e.g., HEK293-σ1R) in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

  • Assay Execution (using a FLIPR or similar instrument):

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate into the instrument and measure the baseline fluorescence.

    • For Agonist Mode: The instrument adds varying concentrations of 3-(3-Fluorobenzyl)piperidine and immediately begins recording the change in fluorescence intensity over time. An increase in fluorescence indicates calcium release.

    • For Antagonist Mode: Pre-incubate the cells with varying concentrations of 3-(3-Fluorobenzyl)piperidine for 15-30 minutes. The instrument then adds a known agonist at its EC₈₀ concentration and records the fluorescence change. A reduction in the agonist's signal indicates antagonism.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the log concentration of the compound and fit to a sigmoidal curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

    • Antagonist Mode: Plot the response against the log concentration of the compound to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Workflow 3: Blood-Brain Barrier Penetrability Assessment

Objective: To predict the compound's ability to cross the BBB using a rapid, in vitro model.

Rationale: For a CNS drug to be effective, it must efficiently penetrate the brain.[14] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method that models the passive diffusion component of BBB transport.[15] It measures the rate at which a compound diffuses from a donor compartment, through a lipid-coated filter, into an acceptor compartment.

Protocol 3.3: PAMPA-BBB Assay

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a matching 96-well acceptor plate.

  • Membrane Formation: Coat the filter of each well in the donor plate with a small volume of a lipid mixture (e.g., porcine brain lipid in dodecane) to form the artificial membrane.

  • Compound Preparation: Prepare a solution of 3-(3-Fluorobenzyl)piperidine in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay Assembly:

    • Fill the acceptor plate wells with buffer.

    • Add the compound solution to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly for 4-18 hours at room temperature without agitation.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd and Va are volumes, A is the filter area, and t is time.

Example Data Table (Hypothetical):

Compound Pe (10⁻⁶ cm/s) Predicted CNS Permeability
Verapamil (P-gp Substrate) < 1.0 Low
3-(3-Fluorobenzyl)piperidine 6.5 High
Carbamazepine (CNS+) 10.2 High

| Atenolol (CNS-) | < 0.5 | Low |

In Vivo Evaluation: Assessing CNS Effects

Positive in vitro data warrants progression to in vivo models to assess safety, pharmacokinetics, and efficacy.[16]

Rationale: In vivo studies are indispensable for understanding how a compound behaves in a complex biological system. Safety pharmacology studies are required by regulatory guidelines (e.g., ICH S7A) to identify potential adverse effects on major physiological systems, including the CNS.[17] Efficacy models, such as the Forced Swim Test, are used to test for specific therapeutic hypotheses, like antidepressant activity.

G start Compound with Favorable In Vitro Profile safety Safety & Tolerability (e.g., Irwin Test, MTD) start->safety pk Pharmacokinetics (PK) (Plasma & Brain Exposure) safety->pk Safe Dose Range Identified efficacy Pharmacodynamic (PD)/ Efficacy Model (e.g., Forced Swim Test) pk->efficacy Brain Exposure Confirmed decision Go/No-Go Decision for Further Development efficacy->decision

Caption: A simplified decision workflow for in vivo CNS testing.

Protocol 4.1: Functional Observation Battery (FOB) and Locomotor Activity

  • Objective: To assess general CNS safety and identify potential side effects (e.g., sedation, hyperactivity, motor impairment).

  • Procedure:

    • Acclimatize rodents (mice or rats) to the facility.

    • Administer a single dose of 3-(3-Fluorobenzyl)piperidine via a relevant route (e.g., IP, PO). Include a vehicle control group.

    • At various time points (e.g., 30, 60, 120 minutes post-dose), perform a systematic FOB assessment, scoring for changes in posture, gait, arousal, stereotypy, and autonomic signs.[17]

    • Following the FOB, place individual animals into an automated activity chamber to quantify locomotor activity (e.g., total distance traveled, rearing) over a 30-60 minute period.

  • Analysis: Compare the scores and activity counts of the compound-treated group to the vehicle control group. Significant changes may indicate CNS liabilities that need to be considered.

Protocol 4.2: Forced Swim Test (FST) - A Model for Antidepressant Potential

  • Objective: To evaluate the potential antidepressant-like activity of the compound.

  • Procedure:

    • Administer the test compound or vehicle to mice.

    • After a set pre-treatment time (e.g., 60 minutes), place each mouse individually into a glass cylinder filled with water (25°C) from which it cannot escape.

    • Record the session (typically 6 minutes) and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

  • Analysis: A statistically significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect. It is crucial to run a locomotor activity test in parallel to ensure that the observed effect is not a false positive due to general hyperactivity.

Conclusion and Future Directions

3-(3-Fluorobenzyl)piperidine represents a valuable chemical scaffold for CNS drug discovery programs. Its strategic design combines the privileged piperidine core with substituents that can confer desirable pharmacological properties. The protocols outlined in this document provide a robust, logical, and self-validating framework for its comprehensive evaluation. By systematically assessing its binding affinity, functional activity, BBB permeability, and in vivo effects, researchers can efficiently determine its potential as a lead candidate for treating complex neurological and psychiatric disorders.

References

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (Journal/Source Not Specified in Search Result). [Link]

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. [Link]

  • Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. [Link]

  • Phenotypic Screening in CNS Drug Discovery. NeuroProof. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. [Link]

  • [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide. NCBI. [Link]

  • Biomarker Detection for CNS Conditions. MD Biosciences. [Link]

  • N-(4-[18F]Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide. NCBI. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PubMed Central (PMC). [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH. [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PubMed Central. [Link]

  • Use of functional imaging across clinical phases in CNS drug development. PubMed Central (PMC). [Link]

  • In vitro, in vivo and in silico models of drug distribution into the brain. PubMed. [Link]

  • Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. ACS Omega. [Link]

  • CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]

  • Radioligand Binding Methods: Practical Guide and Tips. PubMed. [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. [Link]

  • CNS Pharmacology Models. Medicilon. [Link]

  • Neurobiology of piperidine: its relevance to CNS function. PubMed. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (Journal/Source Not Specified in Search Result). [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. Altasciences. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. [Link]

  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central (PMC). [Link]

  • (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identifying side reactions in the synthesis of 3-(3-Fluorobenzyl)piperidine.

Technical Support Center: Synthesis of 3-(3-Fluorobenzyl)piperidine Welcome to the technical support guide for the synthesis of 3-(3-Fluorobenzyl)piperidine. This document is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(3-Fluorobenzyl)piperidine

Welcome to the technical support guide for the synthesis of 3-(3-Fluorobenzyl)piperidine. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this and related piperidine scaffolds. Here, we address common challenges and side reactions encountered during synthesis, providing not only solutions but also the underlying chemical principles to empower your experimental design.

Overview of Primary Synthetic Strategies

The synthesis of 3-substituted piperidines like 3-(3-Fluorobenzyl)piperidine is non-trivial due to the challenge of achieving regioselective functionalization at the C3 position. The two most prevalent and logical strategies are:

  • C3-Alkylation of a Piperidine Precursor: This approach involves generating a nucleophilic center at the C3 position of a piperidine or a related precursor, which then reacts with an electrophilic 3-fluorobenzyl source (e.g., 3-fluorobenzyl bromide). A common method is the alkylation of a pre-formed enamine or enamide.[1][2]

  • Hydrogenation of a Substituted Pyridine Ring: This strategy involves first synthesizing the corresponding 3-(3-fluorobenzyl)pyridine, followed by the reduction of the aromatic pyridine ring to the saturated piperidine core.[3][4]

Each route presents a unique set of potential side reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Route 1: C3-Alkylation of Piperidine Precursors

This route is powerful but requires careful control of regioselectivity. A common precursor is piperidone, which is converted to an enamine that serves as the key nucleophile.

FAQ 1: My reaction yields a mixture of products, and I've isolated a significant amount of a quaternary salt. What is happening?

Problem: You are observing competitive N-alkylation alongside the desired C3-alkylation. The piperidine nitrogen, being a Lewis base, directly attacks the 3-fluorobenzyl halide.

Probable Cause & Mechanistic Insight: Enamines are ambident nucleophiles, meaning they can react at two different sites: the α-carbon (C-alkylation) or the nitrogen atom (N-alkylation). The N-alkylation is often kinetically faster, leading to the formation of an iminium salt, while C-alkylation is typically thermodynamically favored.[5] The choice of solvent, counter-ion, and the nature of the electrophile can heavily influence the C/N alkylation ratio.

// Nodes start [label="Enamine + 3-Fluorobenzyl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; c_alkylation [label="C-Alkylation\n(Desired Pathway)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; n_alkylation [label="N-Alkylation\n(Side Reaction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; c_product_int [label="Iminium Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; c_product_final [label="3-(3-Fluorobenzyl)piperidine\n(After Hydrolysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n_product [label="Quaternary Iminium Salt", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> c_alkylation [label=" Favored by:\n Aprotic Solvents\n Soft Electrophiles "]; start -> n_alkylation [label=" Kinetically Fast\n Polar, Protic Solvents "]; c_alkylation -> c_product_int; c_product_int -> c_product_final [label=" Workup "]; n_alkylation -> n_product; } endom Caption: Competing pathways of C- vs. N-alkylation in enamine reactions.

Troubleshooting Protocol:

  • Solvent Selection: Switch from polar, protic solvents (like ethanol) to aprotic solvents such as Tetrahydrofuran (THF), Dioxane, or Toluene. Aprotic solvents do not solvate the nitrogen lone pair as effectively, reducing its nucleophilicity relative to the α-carbon.

  • Electrophile Choice: If using 3-fluorobenzyl chloride, consider switching to 3-fluorobenzyl bromide or iodide. Softer halides (I > Br > Cl) are known to favor attack by the softer nucleophilic carbon of the enamine (HSAB theory).

  • Steric Hindrance: Employ a bulkier secondary amine to form the enamine (e.g., pyrrolidine or morpholine are common, but for specific cases, a more hindered amine could be tested). Increased steric bulk around the nitrogen can disfavor N-alkylation.[2]

  • Temperature Control: Run the reaction at lower temperatures. While this may slow down the overall reaction rate, it can increase the selectivity for the thermodynamically favored C-alkylated product.

Validation:

  • ¹H NMR: The N-alkylated quaternary salt will show a significant downfield shift for the protons on and adjacent to the positively charged nitrogen. The desired C-alkylated product (after hydrolysis of the iminium intermediate) will show characteristic signals for the benzylic -CH₂- group coupled to the C3 proton of the piperidine ring.

  • Mass Spectrometry: The mass of the quaternary salt will be identical to the desired product, but its fragmentation pattern and chromatographic behavior will differ.

FAQ 2: My yield is very low, and I observe many high-molecular-weight impurities. What could be the cause?

Problem: You are likely experiencing issues with the stability of the enamine precursor, Δ¹-piperideine, leading to polymerization or other side reactions.

Probable Cause & Mechanistic Insight: The synthesis of 3-alkylpiperidines can proceed via the dehydrohalogenation of N-chloropiperidine to form Δ¹-piperideine, which is then deprotonated to form the enamide anion for alkylation.[1] However, Δ¹-piperideine is notoriously unstable and prone to dimerization and polymerization, especially when concentrated.[1] This instability drastically reduces the concentration of the active nucleophile available for the desired alkylation.

Troubleshooting Protocol:

  • In Situ Generation: Generate the Δ¹-piperideine and use it immediately in situ without isolation or concentration. The protocol should be a continuous or one-pot process where the unstable intermediate is consumed as it is formed.

  • Use of a Stable Precursor: Consider an alternative route that avoids the isolation of unstable intermediates. For example, using N-Boc-3-piperidone allows for the formation of a more stable enolate or enamine equivalent, which can then be alkylated. The Boc protecting group can be removed in a final step.

  • Reaction Conditions: Ensure strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen). Traces of water or acid can catalyze the decomposition of the piperideine intermediate.

Validation:

  • TLC/LC-MS Monitoring: Monitor the reaction at short intervals. The rapid disappearance of starting materials without the corresponding formation of the desired product, coupled with the appearance of a complex mixture of spots or peaks, suggests intermediate decomposition.

Route 2: Hydrogenation of a 3-(3-Fluorobenzyl)pyridine Precursor

This is often a more robust and scalable route. The key challenges lie in the reduction step.

FAQ 3: The hydrogenation of my 3-(3-fluorobenzyl)pyridine is incomplete. How can I drive it to completion?

Problem: The reaction stalls, leaving significant amounts of tetrahydropyridine intermediates.

Probable Cause & Mechanistic Insight: The complete reduction of a pyridine ring to a piperidine requires the saturation of three double bonds. The final reduction step can sometimes be sluggish. Catalyst activity, hydrogen pressure, and temperature are critical parameters. The catalyst can become poisoned or deactivated over the course of the reaction.

// Nodes start [label="3-(3-Fluorobenzyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Tetrahydropyridine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="3-(3-Fluorobenzyl)piperidine\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_product [label="3-Benzyl-piperidine\n(Dehalogenation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label=" H₂, Catalyst (e.g., PtO₂) "]; intermediate -> product [label=" H₂, High Pressure/Time "]; start -> side_product [label=" Harsh Conditions\n (High Temp/Pressure)\n Pd/C Catalyst "]; intermediate -> side_product [label=" Harsh Conditions "]; } endom Caption: Hydrogenation pathway and potential side reactions.

Troubleshooting Protocol:

  • Increase Hydrogen Pressure: Gradually increase the H₂ pressure. Many pyridine reductions require pressures of 500-1000 psi to proceed to completion efficiently.

  • Change Catalyst: Platinum-based catalysts (like PtO₂, Adam's catalyst) are often more effective than palladium for pyridine reduction. If using Pd/C, ensure it is a high-activity grade.

  • Acidic Additive: Perform the hydrogenation in an acidic solvent, such as ethanol with added HCl or acetic acid. The resulting pyridinium salt is often reduced more readily than the free base.

  • Increase Catalyst Loading/Re-charge: If the reaction stalls, it may be due to catalyst deactivation. Carefully vent the reactor, and add a fresh portion of the catalyst.

Validation:

  • ¹H NMR: The aromatic protons of the pyridine ring (signals typically >7.0 ppm) should completely disappear, being replaced by the aliphatic proton signals of the piperidine ring (typically 1.5-3.5 ppm).

  • GC-MS: This is an excellent tool to quantify the ratio of starting material, intermediate, and final product.

FAQ 4: My final product is contaminated with a compound that has lost its fluorine atom. How can I prevent this?

Problem: You are observing hydrodefluorination, a side reaction where the C-F bond is cleaved and replaced with a C-H bond.

Probable Cause & Mechanistic Insight: Catalytic hydrogenation, especially with palladium catalysts (Pd/C), can cause hydrogenolysis of carbon-halogen bonds. While C-F bonds are the strongest and least susceptible, this side reaction can occur under forcing conditions (high temperature, high pressure, or prolonged reaction times).[6]

Troubleshooting Protocol:

  • Milder Catalyst: Switch from Palladium (Pd) to Platinum (Pt) or Rhodium (Rh) based catalysts (e.g., PtO₂ or Rh/C), which are generally less prone to causing dehalogenation.

  • Optimize Conditions: Reduce the reaction temperature and pressure to the minimum required for the reduction of the pyridine ring.

  • Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction and dehalogenation of the product.

Validation:

  • Mass Spectrometry: The mass of the de-fluorinated side product will be 18 Da less than the target compound (C₁₂H₁₇N, MW = 175.27) compared to the desired product (C₁₂H₁₆FN, MW = 193.26).

  • ¹⁹F NMR: This is the most direct method. The spectrum of the pure product should show a single signal for the fluorine atom. The presence of the impurity will result in the absence of this signal in its corresponding fraction or a diminished integral in a mixture.

Summary of Key Parameters and Side Products

Synthetic RouteKey Parameter to ControlCommon Side ProductAnalytical Signature of Side Product
C3-Alkylation Solvent Polarity & ElectrophileN-alkylated Quaternary SaltDownfield shifted signals near N⁺ in ¹H NMR
Intermediate StabilityPolymers/DimersComplex mixture in LC-MS, low yield
Pyridine Hydrogenation H₂ Pressure & CatalystTetrahydropyridineAromatic signals (~7-8.5 ppm) in ¹H NMR
Catalyst & ConditionsDe-fluorinated ProductMass is 18 Da lower; Absence of ¹⁹F NMR signal

References

  • Ali, M. A., et al. (2014).Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Saudi Chemical Society.
  • Emmett, G. C., et al. (2005).Efficient Preparation of (3S)-3-(4-Fluorobenzyl)piperidinium Mandelate. Synthesis.
  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University, Master's Thesis. Available at: [Link]

  • Shinde, S. B., et al. (2013). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. Available at: [Link]

  • Um, J. M., et al. (2010). Transition States and Origins of 1,4-asymmetric Induction in Alkylations of 2,2,6-trialkylpiperidine Enamines. Chemistry. Available at: [Link]

  • Reddit r/chemistry. (2014). Enamines: C vs N-alkylation? Available at: [Link]

  • Coldham, I., & Watson, S. (2010). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Resolving impurities in 3-(3-Fluorobenzyl)piperidine reactions via TLC analysis.

Technical Support Guide: TLC Analysis of 3-(3-Fluorobenzyl)piperidine Case ID: #TLC-FBP-001 Status: Active Analyst: Senior Application Scientist Introduction You are encountering challenges in monitoring the synthesis or...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: TLC Analysis of 3-(3-Fluorobenzyl)piperidine

Case ID: #TLC-FBP-001 Status: Active Analyst: Senior Application Scientist

Introduction

You are encountering challenges in monitoring the synthesis or purification of 3-(3-Fluorobenzyl)piperidine . As a secondary amine with a halogenated aromatic ring, this molecule presents a classic "chromatographic conflict": the lipophilic fluorobenzyl tail desires rapid elution, while the basic piperidine nitrogen interacts aggressively with acidic silanols on standard silica plates. This guide provides a self-validating protocol to resolve these competing forces.

Module 1: The Baseline Protocol (Gold Standard)

Do not rely on generic "universal" gradients. Piperidine derivatives require basic modifiers to prevent peak tailing (streaking), which masks impurities.

Optimized Mobile Phase Systems
SystemComposition (v/v)Application
System A (Standard) Hexane : Ethyl Acetate (3:1) + 1% Triethylamine (TEA) Routine monitoring of alkylation reactions.
System B (Polar) DCM : Methanol (9:1) + 1% NH₄OH For highly polar crude mixtures or free amine isolation.
System C (High Res) Toluene : Acetone (4:1) + 0.5% TEA Separating regioisomers or des-fluoro impurities.

Critical Technical Note: The addition of Triethylamine (TEA) or Ammonia is not optional. Silica gel is slightly acidic (pH ~5-6). Without a base modifier, the piperidine nitrogen protonates (


), forming an ionic bond with the stationary phase. This results in a streak from the baseline rather than a discrete spot [1, 2].[1]
Workflow Logic: Mobile Phase Selection

MobilePhaseLogic Start Start: Select Mobile Phase CheckPolarity Is the mixture crude/polar? Start->CheckPolarity SystemB Use System B (DCM/MeOH/NH4OH) CheckPolarity->SystemB Yes (High Polarity) CheckRes Is separation < 0.1 Rf? CheckPolarity->CheckRes No (Standard) SystemA Use System A (Hex/EtOAc/TEA) CheckRes->SystemA No (Standard Monitoring) SystemC Use System C (Toluene/Acetone/TEA) CheckRes->SystemC Yes (Isomers/Close Impurities)

Figure 1: Decision matrix for selecting the optimal mobile phase based on reaction stage and resolution requirements.

Module 2: Visualization & Detection

3-(3-Fluorobenzyl)piperidine is a "hybrid" molecule regarding detection. You must use a multi-modal approach to confirm identity.

Visualization MethodExpected ResultMechanism of Action
UV (254 nm) Dark Spot (Quenching)The 3-fluorobenzyl ring absorbs UV light. Note: Unreacted piperidine is UV inactive.
Ninhydrin Stain Red/Purple Spot Reacts with the secondary amine of the piperidine ring to form Ruhemann’s purple [3].
Iodine Chamber Brown/Yellow SpotReversible intercalation of iodine into the amine lone pair and aromatic ring.
Dragendorff’s Reagent Orange SpotSpecific for alkaloids/tertiary and secondary amines. High sensitivity.

Protocol for Dual-Visualization:

  • Elute the plate and dry completely (remove TEA traces).

  • Visualize under UV 254 nm and circle spots with a pencil (detects aromatic impurities).

  • Dip in Ninhydrin and heat at 110°C (detects the piperidine product and non-aromatic amine impurities).

Module 3: Troubleshooting (Q&A)

Q1: My product spot is streaking from the baseline to Rf 0.5. Why?

Diagnosis: Silanol Effect. The Science: Your mobile phase lacks sufficient base. The piperidine nitrogen is interacting with the acidic silanol (


) groups on the plate surface.
The Fix: 
  • Add 1-2% Triethylamine (TEA) to your solvent system.

  • Pre-saturation: If streaking persists, place a beaker of TEA inside the developing chamber 10 minutes before running the plate to saturate the atmosphere.

Q2: I see the product in UV, but it disappears after staining with Ninhydrin.

Diagnosis: False Positive / Solvent Trap. The Science: You are likely seeing the UV absorption of the solvent (e.g., Toluene) or a non-amine impurity (like 3-fluorobenzyl chloride). The Fix:

  • 3-(3-Fluorobenzyl)piperidine must stain with Ninhydrin. If it does not, the spot is not your amine product.

  • Confirm the spot is the product by co-spotting with a known standard if available.

Q3: I have two spots with very similar Rf values (Co-elution).

Diagnosis: Regioisomers or Des-fluoro Impurity. The Science:

  • Regioisomers: 2-benzyl vs 3-benzyl isomers have similar polarities.

  • Des-fluoro: If you used hydrogenation (Pd/C) to reduce a pyridine precursor, you might have cleaved the fluorine atom (dehalogenation). The des-fluoro analog has a nearly identical Rf. The Fix:

  • Switch to System C (Toluene/Acetone) . Toluene interacts with the

    
    -electrons of the aromatic ring. The fluorine substituent alters the electron density of the ring, changing how it interacts with Toluene, often improving separation compared to Hexane systems [4].
    

Module 4: Advanced Impurity Profiling

Use this logic map to identify specific impurities based on their behavior relative to the product.

ImpurityLogic Spot Unknown Spot UVCheck UV Active? Spot->UVCheck NinCheck Ninhydrin Active? UVCheck->NinCheck Yes StartMatAmine Start Material: Piperidine (Low Rf, Streaks) UVCheck->StartMatAmine No (Only stains) StartMatHalide Start Material: 3-Fluorobenzyl Halide (High Rf) NinCheck->StartMatHalide No (UV Only) Prod Target Product NinCheck->Prod Yes (Purple) Impurity Impurity: N-Benzyl (if unprotected)

Figure 2: Logic flow for identifying common impurities based on UV/Stain response.

Relative Rf Guide (System A):

  • High Rf (~0.8): 3-Fluorobenzyl chloride (UV+, Ninhydrin-).

  • Mid Rf (~0.4): 3-(3-Fluorobenzyl)piperidine (UV+, Ninhydrin+).

  • Low Rf (<0.1): Unreacted Piperidine (UV-, Ninhydrin+).

References

  • Chembam. (n.d.). TLC Troubleshooting: Streaking and Spot Shapes.[2] Retrieved from [Link]

  • Rochester University. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents and Methods.[2][3][4][5] École Polytechnique Fédérale de Lausanne. Retrieved from [Link]

  • Reich, H. J. (n.d.).[6] Solvent Properties and TLC.[2][3][4][5][6][7][8] University of Wisconsin-Madison. Retrieved from [Link]

Sources

Troubleshooting

Preventing by-product formation in Grignard-based piperidine synthesis.

Initiating Literature Review I've initiated comprehensive Google searches to gather authoritative information on Grignard-based piperidine synthesis. My focus is now zeroed in on common by-products, specifically their fo...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I've initiated comprehensive Google searches to gather authoritative information on Grignard-based piperidine synthesis. My focus is now zeroed in on common by-products, specifically their formation mechanisms and established prevention strategies. I aim to build a strong foundation of knowledge on the subject.

Structuring Technical Guide

I'm now analyzing search results to identify the most common issues in Grignard-based piperidine synthesis. My goal is a Q&A technical support guide, addressing specific problems. I plan to delve into the chemical principles behind by-product formation, offering step-by-step troubleshooting and preventative measures. I'll include data summaries and Graphviz diagrams for visual clarity, all with source citations.

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I'm now integrating the search results, formulating Q&A content. I'm focusing on the chemical principles behind the synthesis's challenges. Detailed troubleshooting protocols are being developed for each potential issue. Quantitative data summaries and visual Graphviz diagrams, complete with source citations, are also in progress. I will be incorporating in-text citations throughout the content. The entire guide is taking shape, and a "References" section will be included.

Optimization

Challenges and solutions for large-scale 3-(3-Fluorobenzyl)piperidine production.

Current Status: Operational Topic: Process Chemistry & Scale-Up Support Target Molecule: 3-(3-Fluorobenzyl)piperidine (CAS: 795261-46-0) User Level: Senior Chemist / Process Engineer Introduction: Process Overview This t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Chemistry & Scale-Up Support Target Molecule: 3-(3-Fluorobenzyl)piperidine (CAS: 795261-46-0) User Level: Senior Chemist / Process Engineer

Introduction: Process Overview

This technical guide addresses the specific challenges in scaling up the production of 3-(3-Fluorobenzyl)piperidine , a critical pharmacophore found in various monoamine transporter inhibitors and receptor antagonists.

The industrial synthesis typically follows a two-stage protocol:

  • C-C Bond Formation: Construction of the 3-(3-fluorobenzyl)pyridine intermediate (often via Suzuki-Miyaura coupling or Grignard addition/deoxygenation).

  • Heterocyclic Reduction: Catalytic hydrogenation of the pyridine ring to the piperidine moiety.

Critical Process Risks:

  • Defluorination (Hydrogenolysis): The C-F bond is susceptible to cleavage under standard hydrogenation conditions, leading to the des-fluoro impurity 3-benzylpiperidine.

  • Catalyst Poisoning: The basicity of the pyridine/piperidine nitrogen can deactivate heterogeneous catalysts.

  • Thermal Runaway: Pyridine hydrogenation is highly exothermic (

    
    ).
    

Module 1: Synthesis & Reaction Optimization

Q1: Which synthetic route offers the best impurity profile for kilogram-scale production?

Recommendation: The Suzuki-Miyaura Coupling followed by Hydrogenation is superior to the Grignard route for scale-up due to cleaner impurity profiles and avoidance of heavy metal waste (from Chromium/Tin reductions often used in older deoxygenation steps).

Preferred Pathway:

  • Coupling: 3-Bromopyridine + 3-Fluorobenzylboronic acid

    
     3-(3-Fluorobenzyl)pyridine.
    
  • Reduction: 3-(3-Fluorobenzyl)pyridine +

    
    
    
    
    
    3-(3-Fluorobenzyl)piperidine.

Why this works:

  • Regioselectivity: The Suzuki coupling fixes the benzyl group at the 3-position unambiguously.

  • Atom Economy: Direct hydrogenation of the pyridine ring is more efficient than reducing a pyridinium salt or amide.

Q2: I am observing significant defluorination (up to 15%) during the hydrogenation step. How do I suppress C-F cleavage?

Root Cause: Palladium on Carbon (Pd/C) is highly active for hydrogenolysis of aryl halides, including aryl fluorides, especially at elevated temperatures or in basic media.

Troubleshooting Protocol:

  • Switch Catalyst: Replace Pd/C with Platinum Oxide (PtO

    
    , Adam's Catalyst)  or Rhodium on Carbon (Rh/C) . These metals show high activity for ring hydrogenation but significantly lower activity for C-F bond hydrogenolysis compared to Pd.
    
  • Solvent Selection: Use Glacial Acetic Acid (AcOH) as the solvent.

    • Mechanism:[1] AcOH protonates the pyridine nitrogen, preventing it from coordinating strongly to the metal surface (poisoning). It also creates a local environment that disfavors oxidative addition into the C-F bond.

  • Pressure/Temperature Control: Operate at moderate pressure (5–10 bar) and low temperature (<40°C) . High temperatures exponentially increase the rate of defluorination.

Comparative Catalyst Performance Data:

CatalystSolventTemp (°C)Pressure (bar)Yield (%)Defluorination (%)
10% Pd/C MeOH60208512-15 (High Risk)
5% Rh/C AcOH25592< 0.5 (Optimal)
PtO

AcOH25495< 0.1 (Best Purity)

Module 2: Scale-Up & Safety Protocols

Q3: The reaction stalls at 60% conversion on a 5kg scale, despite working well on a 10g scale. What is happening?

Diagnosis: This is likely a Mass Transfer Limitation or Catalyst Poisoning issue.

  • H

    
     Availability:  On larger scales, gas-liquid mass transfer becomes the rate-limiting step. If the stirrer speed is insufficient, H
    
    
    
    cannot dissolve fast enough to maintain the reaction rate.
  • Poisoning: Trace impurities (sulfur from the boronic acid or halides from the coupling step) can accumulate and poison the Pt/Rh catalyst.

Corrective Actions:

  • Purify the Intermediate: Ensure the 3-(3-fluorobenzyl)pyridine is distilled or passed through a silica plug/carbon filter to remove coupling catalyst residues (Pd, ligands) before hydrogenation.

  • Increase Agitation: Use a gas-entrainment impeller (e.g., hollow shaft) to maximize H

    
     dispersion.
    
  • Spiking: If the reaction stalls, add a fresh portion of catalyst (10% of original loading) as a slurry. WARNING: Never add dry catalyst to a reaction mixture containing hydrogen or solvent; it is pyrophoric.

Q4: How do we manage the exotherm during the 10kg batch hydrogenation?

Safety Directive: The hydrogenation of pyridine releases ~170 kJ/mol. In a 10kg batch, this energy is sufficient to boil the solvent and over-pressurize the reactor if released instantaneously.

Thermal Management Protocol:

  • Semi-Batch Mode: Do not load all substrate at once. Load the catalyst and solvent, then feed the 3-(3-fluorobenzyl)pyridine (dissolved in AcOH) slowly using a metering pump.

  • Feed Rate Control: Link the feed rate to the reactor temperature. If

    
    , the feed stops automatically.
    
  • Cooling: Ensure the reactor jacket temperature is set at least 10°C below the target reaction temperature.

Module 3: Purification & Quality Control

Q5: The product is an oil and difficult to handle. How can I isolate it as a solid?

Solution: 3-(3-Fluorobenzyl)piperidine free base is an oil. For ease of handling and stability, isolate it as the Hydrochloride (HCl) or Fumarate salt.

Isolation Protocol (HCl Salt):

  • Filtration: Filter the reaction mixture (in AcOH) through Celite to remove the catalyst. Wash with AcOH.

  • Concentration: Remove AcOH under reduced pressure (azeotrope with toluene if necessary to remove traces).

  • Basification: Dissolve residue in water, cool to 0°C, and basify to pH > 12 with 50% NaOH. Extract into MTBE or Dichloromethane.

  • Salt Formation: Dry the organic layer. Add 1.1 equivalents of HCl (4M in dioxane or gas) slowly at 0-5°C. The solid salt will precipitate.

  • Recrystallization: Recrystallize from Isopropanol/Ethanol to remove any trace des-fluoro impurities.

Q6: What are the critical impurity limits I should monitor?

Specification Guide:

ImpurityStructureOriginLimit (API Grade)Detection
Impurity A 3-BenzylpiperidineDefluorination (Over-reduction)< 0.15%GC/HPLC
Impurity B 3-(3-Fluorobenzyl)pyridineUnreacted Starting Material< 0.10%HPLC (UV)
Impurity C Partially reduced pyridinesIncomplete Hydrogenation< 0.10%GC-MS
Impurity D Palladium/PlatinumCatalyst Leaching< 10 ppmICP-MS

Visual Reference Guides

Figure 1: Reaction Logic & Troubleshooting Tree

G Start Start: 3-(3-Fluorobenzyl)pyridine Reaction Hydrogenation (H2, Catalyst, Solvent) Start->Reaction Check1 Check: Is Defluorination > 0.5%? Reaction->Check1 Check2 Check: Is Conversion < 98%? Check1->Check2 No Sol1 Switch to PtO2 or Rh/C Lower Temp (<40°C) Check1->Sol1 Yes Sol2 Increase Pressure Check for Catalyst Poisoning Add Acid (AcOH) Check2->Sol2 Yes Success Target: 3-(3-Fluorobenzyl)piperidine (>99% Purity) Check2->Success No Sol1->Reaction Restart Sol2->Reaction Optimize

Caption: Logic flow for troubleshooting hydrogenation selectivity and conversion issues.

Figure 2: Recommended Synthetic Workflow

Process cluster_0 Stage 1: Coupling cluster_1 Stage 2: Hydrogenation cluster_2 Stage 3: Workup A 3-Bromopyridine C Intermediate: 3-(3-Fluorobenzyl)pyridine A->C Pd(dppf)Cl2 Na2CO3, Dioxane/H2O B 3-Fluorobenzylboronic Acid B->C D Reactor: PtO2 / AcOH H2 (5 bar), 25°C C->D E Crude Product (Acetate Salt) D->E F Basification (NaOH) Extraction (MTBE) E->F G Final Product: 3-(3-Fluorobenzyl)piperidine HCl F->G HCl/IPA

Caption: Step-by-step process flow from raw materials to isolated salt.

References

  • Synthesis of 3-(substituted benzyl)piperidines: Ágai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2004). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 60(9), 2097-2104. Link

  • Catalytic Hydrogenation of Pyridines: BenchChem Application Notes. Catalytic Hydrogenation of Pyridine to Piperidine. Link

  • Prevention of Defluorination: Maegawa, T., Akashi, A., Yaguchi, K., Iwasaki, Y., & Monguchi, Y. (2009). Efficient and Facile Hydrogenation of Fluorinated Aromatic Compounds using Platinum Oxide. Chemistry – A European Journal. Link

  • Safety in Hydrogenation: Glorius, F., et al. (2015). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. Link

  • Compound Data: PubChem. 3-(3-Fluorobenzyl)piperidine. Link

Sources

Troubleshooting

Enhancing the solubility of 3-(3-Fluorobenzyl)piperidine for in vitro assays.

Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with 3-(3-Fluorobenzyl)piperidine. This resource provides in-depth, field-proven answers and troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with 3-(3-Fluorobenzyl)piperidine. This resource provides in-depth, field-proven answers and troubleshooting protocols to address the primary challenge associated with this compound: its limited aqueous solubility for in vitro assays. Our goal is to equip you with the scientific rationale and practical steps needed to achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the core physicochemical properties of 3-(3-Fluorobenzyl)piperidine that dictate its solubility behavior?

A1: Understanding the molecular structure and properties of 3-(3-Fluorobenzyl)piperidine is fundamental to troubleshooting its solubility.[1]

  • Chemical Structure: The molecule contains a piperidine ring, which is a basic nitrogen heterocycle.[2] This basicity is the most critical feature for solubility manipulation. It also has a fluorobenzyl group, which increases its lipophilicity (tendency to dissolve in fats or lipids) and contributes to its poor water solubility.[3]

  • Basicity (pKa): The piperidine nitrogen is a weak base. While the exact pKa for this specific molecule is not readily published, the pKa of unsubstituted piperidine is approximately 11.2. Substituted piperidines generally have pKa values in the range of 9-11.[4][5] This means the compound will accept a proton to become a positively charged ion (a conjugate acid) in acidic conditions.

  • Solubility Profile: As a weak base, its solubility is highly pH-dependent.[6] In acidic solutions (pH < pKa), it exists predominantly in its protonated, cationic form, which is significantly more soluble in aqueous media.[] Conversely, at physiological pH (~7.4), it is primarily in its neutral, free base form, which is less polar and thus poorly soluble in water, leading to precipitation.

Q2: I dissolved my 3-(3-Fluorobenzyl)piperidine in DMSO for a stock solution, but it crashes out when I dilute it into my cell culture medium. What is happening?

A2: This is a common and predictable phenomenon known as "solvent-shift precipitation." It occurs due to the drastic change in the solvent environment and pH upon dilution.

  • High-Concentration Stock: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic organic solvent capable of dissolving a wide range of organic molecules, including your compound at high concentrations.[8]

  • Dilution into Aqueous Buffer: When you pipette a small volume of this DMSO stock into a large volume of aqueous cell culture medium or buffer (typically buffered to pH 7.2-7.4), two things happen simultaneously:

    • The concentration of the organic solvent (DMSO) drops dramatically, reducing its ability to keep the compound dissolved.

    • The compound is transferred into a buffered aqueous environment at a pH where its basic piperidine ring is largely uncharged (neutral).

This shift from a high-DMSO, unbuffered environment to a low-DMSO, pH-neutral aqueous environment causes the poorly soluble, neutral form of the compound to exceed its solubility limit and precipitate.

cluster_0 High-Concentration Stock cluster_1 Final Assay Medium Stock Compound Soluble in 100% DMSO (High Organic Content) Buffer Compound Precipitates (Low Organic Content, pH ~7.4) Stock->Buffer Dilution Causes Solvent & pH Shift

Caption: The process of solvent-shift precipitation.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

If you are encountering solubility issues, the following methods provide robust solutions. The best choice depends on the specific constraints of your experimental system.

Issue: How can I prepare and dilute my compound to prevent precipitation in the final assay plate?

There are three primary strategies, each with a distinct mechanism.

This is the most direct and often most effective method for a basic compound, as it leverages its inherent chemical properties.[][9] The strategy is to create a hydrochloride salt in situ, which is far more water-soluble than the free base.[10]

Step-by-Step Protocol:

  • Prepare an Acidic Stock Solution (10 mM):

    • Weigh out the required amount of 3-(3-Fluorobenzyl)piperidine free base.

    • Instead of dissolving in 100% DMSO, dissolve it in a solution of 10-50 mM Hydrochloric Acid (HCl) in water or a 50/50 mixture of DMSO/10-50 mM HCl. This protonates the piperidine, forming the highly soluble hydrochloride salt.

    • Gently vortex or sonicate until fully dissolved.

  • Perform Intermediate Dilutions (if needed): Use the same acidic vehicle for any intermediate dilution steps.

  • Final Dilution into Assay Medium:

    • Add the small volume of your acidic stock solution directly to the large volume of your final assay medium (e.g., 2 µL of stock into 200 µL of medium).

    • The buffer system in the cell culture medium is designed to resist pH changes and will neutralize the small amount of acid added, bringing the final pH back to the physiological range. The compound, having been introduced in its soluble form, will now be at a low enough final concentration to remain in solution.

Self-Validation: Always run a "vehicle control" where you add the same volume of the acidic solvent (e.g., 50/50 DMSO/10 mM HCl) without the compound to your assay to ensure the vehicle itself does not affect the experimental outcome.

If modifying pH is undesirable for your assay, using a co-solvent can maintain solubility by creating a more favorable microenvironment for the drug in the final solution.[11][12]

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Dissolve 3-(3-Fluorobenzyl)piperidine in 100% DMSO to your desired stock concentration (e.g., 10-50 mM).

  • Determine Maximum Tolerated Co-solvent Concentration: Before your main experiment, test the tolerance of your cell line or assay to the intended co-solvent. Most cell-based assays can tolerate DMSO up to 0.5%, but some are sensitive even at 0.1%.[13][14][15][16]

  • Dilution Strategy: When preparing working solutions, ensure the final concentration of the co-solvent is kept below the maximum tolerated level and is consistent across all experimental conditions.

Data Table: Common Co-solvents for In Vitro Assays

Co-solventTypical Final ConcentrationMaximum Recommended Final Conc.Key Considerations
DMSO 0.1% - 0.5% (v/v)< 1.0%Powerful solvent, but can have off-target biological effects or cytotoxicity.[8][13]
Ethanol 0.5% - 1.0% (v/v)< 2.0%Less potent solvent than DMSO; can be cytotoxic at higher concentrations.[17]
PEG 400 1.0% - 2.0% (v/v)< 5.0%Generally has lower cell toxicity than DMSO or ethanol.[17]

Cyclodextrins are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior.[18] They act as molecular "buckets" to encapsulate poorly soluble drugs, increasing their apparent water solubility without chemical modification.[19][20] This is an excellent method when both pH and organic solvents must be avoided.

Step-by-Step Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used and effective for its high water solubility and low toxicity.[18][]

  • Prepare a Cyclodextrin Solution: Make a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in water or your assay buffer.

  • Form the Inclusion Complex:

    • Prepare a high-concentration stock of your compound in a minimal amount of organic solvent (e.g., 50 mM in DMSO).

    • Slowly add the compound stock to the stirring cyclodextrin solution. The molar ratio of cyclodextrin to compound should be high (e.g., 10:1 or greater).

    • Allow the mixture to stir at room temperature for at least 1-2 hours to facilitate encapsulation.

  • Use for Assay: The resulting clear solution contains the compound-cyclodextrin complex and can be used for serial dilutions in your assay buffer.[22]

cluster_0 Solubilization Workflow Start Insoluble Compound in Aqueous Buffer pH_Mod Strategy 1: pH Adjustment (Protonation) Start->pH_Mod Co_Solvent Strategy 2: Co-Solvent (Alters Solvent Polarity) Start->Co_Solvent Cyclodextrin Strategy 3: Cyclodextrin (Encapsulation) Start->Cyclodextrin End Soluble Compound for In Vitro Assay pH_Mod->End Co_Solvent->End Cyclodextrin->End

Caption: Decision workflow for enhancing compound solubility.

References

  • Uyen, T.T., et al. (2020). Recent Advances in Glimepiride Solubility Improvement: A Focus on Form. International Journal of Nanomedicine. Discusses cyclodextrin inclusion complexes for solubility enhancement. [Link]

  • Holm, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Details the effects of solvents like DMSO and ethanol on various cell lines. [Link]

  • Khan, F.N., et al. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules. Discusses solubility values (QPlogS) and drug-likeness. [Link]

  • Savjani, K.T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Reviews various techniques including salt formation and pH adjustment. [Link]

  • Chen, X., et al. (2002). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences. Discusses the synergistic effects of pH control and complexation for solubilization. [Link]

  • de Oliveira, D.A., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Shows cytotoxicity of DMSO at concentrations of 5% and 10%. [Link]

  • Popielec, A. & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Reviews the use of cyclodextrins to form inclusion complexes and improve solubility. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Discusses methods like pH adjustment and co-solvents to increase aqueous solubility. [Link]

  • ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Provides an evaluation of the cytotoxicity of various co-solvents. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. A compilation of pKa values for various chemical classes including aliphatic amines. [Link]

  • CompoundingToday.com. pH Adjusting Database. Describes the importance of pH in drug formulation for solubility and stability. [Link]

  • Kumar, S. & Singh, A. (2013). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? International Journal of Pharmaceutical and Chemical Sciences. Discusses particle size reduction as a method to increase dissolution velocity. [Link]

  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Shows that 0.1% DMSO is the safest concentration for skin fibroblast cell lines. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Lists conventional approaches for solubility enhancement including pH adjustment. [Link]

  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Discusses the concentration-dependent toxic effects of DMSO on mammalian cells. [Link]

  • Fenyvesi, É., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences. Describes how inclusion complexes can improve aqueous solubility and dissolution. [Link]

  • Verma, S. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Reviews various solubility enhancement techniques. [Link]

  • Wikipedia. Cosolvent. Defines co-solvents and their use in increasing the solubility of poorly-soluble compounds. [Link]

  • Brewster, M.E. & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Discusses the mechanism of cyclodextrin solubilization via inclusion complexes. [Link]

  • Al-Gohary, O. & El-Sayed, A. (2015). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. Mentions the use of organic acids to improve the solubility of weakly basic drugs. [Link]

  • Ahmad, W., et al. (2022). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Molecules. Notes that DMSO is a powerful organic solvent used for initial screening of poorly soluble molecules. [Link]

  • ResearchGate. (2015). Basic Review: Solubility Enhancement by Using Various Approaches. Discusses pH adjustment for dissolving hydrophobic molecules. [Link]

  • University of Münster. pKa values bases. Provides a collection of pKa data for various bases. [Link]

  • Kim, I., et al. (2006). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.[Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Describes co-solvency as a method to increase the solubility of poorly water-soluble drugs. [Link]

  • Fray, M.J., et al. (2016). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl pipecolinate. Organic & Biomolecular Chemistry. Describes the synthesis of complex piperidines. [Link]

Sources

Optimization

Technical Support Center: Method Validation for Quantitative Analysis of 3-(3-Fluorobenzyl)piperidine

Welcome to the technical support center for the quantitative analysis of 3-(3-Fluorobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 3-(3-Fluorobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to method validation for this compound. Our goal is to equip you with the expertise and practical insights needed to develop and validate robust and reliable analytical methods.

Introduction: The "Why" Behind Rigorous Method Validation

3-(3-Fluorobenzyl)piperidine is a chiral molecule with a basic piperidine moiety, making its quantitative analysis susceptible to specific chromatographic challenges. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a mandate from regulatory bodies like the FDA and EMA.[1][2] A well-validated method ensures the accuracy, precision, and reliability of your results, which is paramount in drug development and quality control.

This guide will focus on two primary analytical techniques for the quantitative analysis of 3-(3-Fluorobenzyl)piperidine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. For 3-(3-Fluorobenzyl)piperidine, a C18 column is a suitable starting point due to the non-polar nature of the benzyl group. The basicity of the piperidine nitrogen necessitates careful control of the mobile phase pH to ensure good peak shape and retention.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for the analyte.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)Acetonitrile is a common organic modifier. Phosphoric acid controls the pH to protonate the piperidine nitrogen, minimizing peak tailing.[3][4][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides consistent retention times.
Detection UV at 254 nmThe benzene ring provides UV absorbance.
Injection Volume 10 µLA typical injection volume.
HPLC Troubleshooting Guide (Q&A Format)

Q1: My peak for 3-(3-Fluorobenzyl)piperidine is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing for basic compounds like 3-(3-Fluorobenzyl)piperidine is a common issue in reverse-phase HPLC. The primary cause is often secondary interactions between the protonated amine group and residual acidic silanol groups on the silica-based stationary phase.

  • Causality: The positively charged piperidine nitrogen can interact with negatively charged silanol groups, leading to a secondary retention mechanism that causes the peak to tail.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (around 2.5-3.5) to fully protonate the piperidine nitrogen and suppress the ionization of silanol groups. Using a buffer like phosphate is recommended for stable pH.

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are specifically designed to minimize tailing with basic compounds.

    • Check for Column Contamination: A contaminated guard or analytical column can also cause peak tailing. Flush the column with a strong solvent or replace it if necessary.

Q2: I'm observing inconsistent retention times for my analyte. What should I investigate?

A2: Fluctuating retention times can compromise the reliability of your method. The root cause is often related to the stability of the chromatographic system.

  • Causality: Changes in mobile phase composition, flow rate, or column temperature can directly impact the retention time.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent composition of the mobile phase will lead to retention time drift.

    • Pump Performance: Check your HPLC pump for pressure fluctuations, which could indicate a leak or air bubbles in the system. Prime the pump to remove any bubbles.

    • Column Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

Q3: The sensitivity of my method is poor. How can I improve it?

A3: Low sensitivity can be a result of several factors, from the detector settings to the sample preparation.

  • Causality: The detector's response to the analyte may not be optimal, or the concentration of the analyte reaching the detector may be too low.

  • Troubleshooting Steps:

    • Optimize Detection Wavelength: While 254 nm is a good starting point, perform a UV scan of 3-(3-Fluorobenzyl)piperidine to determine its wavelength of maximum absorbance (λmax). Setting the detector to the λmax will increase the signal.

    • Increase Sample Concentration: If possible, increase the concentration of your sample.

    • Increase Injection Volume: A larger injection volume will introduce more analyte onto the column, increasing the peak area. Be mindful not to overload the column, which can lead to peak distortion.

    • Check for Leaks: A leak in the system can result in a portion of the sample not reaching the detector.

Experimental Protocol: System Suitability Testing for HPLC

System suitability testing is crucial to ensure the chromatographic system is performing adequately for the intended analysis.

  • Prepare a System Suitability Solution: Prepare a solution of 3-(3-Fluorobenzyl)piperidine at a concentration that will be used for quantification.

  • Perform Replicate Injections: Make at least five replicate injections of the system suitability solution.

  • Evaluate Key Parameters:

    • Tailing Factor (Asymmetry Factor): The tailing factor should be ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: The RSD for the peak areas of the replicate injections should be ≤ 2.0%.

    • RSD of Retention Time: The RSD for the retention times should be ≤ 1.0%.

    • Theoretical Plates (N): The number of theoretical plates should be > 2000.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. 3-(3-Fluorobenzyl)piperidine is amenable to GC analysis.

Proposed GC-MS Method Parameters
ParameterRecommended ConditionRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection is suitable for higher concentrations, while splitless is better for trace analysis.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA general-purpose temperature program to ensure good separation.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte.
Ion Source Temp 230 °CStandard ion source temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS.
Scan Range 50-350 m/zTo capture the molecular ion and key fragment ions.
GC-MS Troubleshooting Guide (Q&A Format)

Q1: I'm not seeing a peak for my compound, or the peak is very small.

A1: This could be due to issues with sample introduction, chromatography, or detection.

  • Causality: The analyte may not be reaching the detector, or it may be degrading in the hot inlet.

  • Troubleshooting Steps:

    • Check for Adsorption: The basic piperidine moiety can interact with active sites in the GC inlet liner or the column. Use a deactivated liner and a high-quality, low-bleed column.

    • Verify Injection: Ensure the syringe is functioning correctly and that the sample is being injected properly.

    • Check for Leaks: A leak in the GC system can lead to loss of sample and poor sensitivity.

    • Confirm MS Tuning: Ensure the mass spectrometer is tuned correctly and is sensitive.

Q2: My peaks are broad.

A2: Broad peaks in GC can be caused by several factors related to the injection and chromatography.

  • Causality: Slow sample transfer onto the column or issues with the chromatographic process can lead to peak broadening.

  • Troubleshooting Steps:

    • Optimize Injection: If using splitless injection, ensure the splitless hold time is optimized. A time that is too long can cause peak broadening.

    • Check Carrier Gas Flow: An incorrect carrier gas flow rate can lead to poor chromatography. Verify the flow rate.

    • Column Issues: A contaminated or aging column can result in broad peaks. Bake out the column or replace it if necessary.

Q3: I'm observing ghost peaks in my chromatogram.

A3: Ghost peaks are peaks that appear in blank runs and can interfere with the analysis.

  • Causality: These are typically due to contamination in the system, such as carryover from a previous injection or contamination of the carrier gas.

  • Troubleshooting Steps:

    • Run Blanks: Inject a solvent blank to confirm the presence of ghost peaks.

    • Clean the Inlet: Clean or replace the inlet liner and septum.

    • Check for Contamination: Ensure your solvent and carrier gas are of high purity.

    • Bake Out the Column: Bake out the column at a high temperature (within the column's limits) to remove any contaminants.

III. Method Validation Workflow

A comprehensive method validation should be performed according to the ICH Q2(R1) guideline to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7]

ForcedDegradation DrugSubstance 3-(3-Fluorobenzyl)piperidine Acid Acid Hydrolysis (e.g., 0.1M HCl) DrugSubstance->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) DrugSubstance->Base Oxidation Oxidation (e.g., 3% H2O2) DrugSubstance->Oxidation Thermal Thermal Stress (e.g., 80°C) DrugSubstance->Thermal Photolytic Photolytic Stress (ICH Q1B) DrugSubstance->Photolytic

Caption: Forced degradation stress conditions.

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of 3-(3-Fluorobenzyl)piperidine in a suitable solvent (e.g., methanol).

  • Acid Hydrolysis: Treat the stock solution with 0.1M HCl and heat at 60°C for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the stock solution with 0.1M NaOH at room temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose a solid sample of the drug substance to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by the developed HPLC method. The goal is to achieve 5-20% degradation.

  • Peak Purity: Perform peak purity analysis (e.g., using a photodiode array detector) to ensure the analyte peak is pure and not co-eluting with any degradation products.

V. Chiral Separation

Since 3-(3-Fluorobenzyl)piperidine is a chiral compound, a chiral separation method may be required to quantify the individual enantiomers.

Considerations for Chiral HPLC Method Development
  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds. [1]* Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) will depend on the CSP.

  • Method Development: A systematic screening of different CSPs and mobile phases is typically required to achieve enantiomeric separation.

VI. Frequently Asked Questions (FAQs)

Q1: Do I need to validate my analytical method if I am using a method from a pharmacopeia?

A1: If you are using a pharmacopeial method, you do not need to perform a full validation. However, you must perform a verification of the method to demonstrate that your laboratory is capable of successfully running the method with your specific sample matrix, equipment, and reagents.

Q2: What is the difference between repeatability and intermediate precision?

A2:

  • Repeatability expresses the precision under the same operating conditions over a short interval of time. It is typically assessed by performing multiple analyses of the same sample by the same analyst on the same instrument.

  • Intermediate precision expresses the within-laboratory variations, such as on different days, with different analysts, or on different equipment.

Q3: What is a stability-indicating method?

A3: A stability-indicating method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. Such a method should be able to separate the active ingredient from its degradation products, allowing for an accurate assay of the active ingredient.

Q4: How do I choose between HPLC and GC-MS for my analysis?

A4: The choice depends on the properties of your analyte and the requirements of your analysis.

  • HPLC is well-suited for a wide range of compounds, including those that are not volatile or are thermally labile.

  • GC-MS is ideal for volatile and semi-volatile compounds. It provides excellent separation and structural information from the mass spectrum, which is very useful for impurity identification. For 3-(3-Fluorobenzyl)piperidine, both techniques are viable options.

References

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (n.d.). Scielo. Retrieved January 30, 2026, from [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(9), 833-839. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. (n.d.). Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). PubMed Central. Retrieved January 30, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved January 30, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved January 30, 2026, from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery. Retrieved January 30, 2026, from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). PubMed. Retrieved January 30, 2026, from [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Chiral Separation Techniques. (n.d.). Chemist Library. Retrieved January 30, 2026, from [Link]

  • Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. (2024). Longdom Publishing. Retrieved January 30, 2026, from [Link]

  • Major Analytical Problems in Current Pharmaceutical Drug Products. (2025). JournalsPub. Retrieved January 30, 2026, from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023). UNIPI. Retrieved January 30, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • Significance of Quantitative Analysis and its Challenges in Drug Development. (2023). Research and Reviews. Retrieved January 30, 2026, from [Link]

  • Concepts and Challenges in Quantitative Pharmacology and Model-Based Drug Development. (2008). PubMed Central. Retrieved January 30, 2026, from [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (2020). MDPI. Retrieved January 30, 2026, from [Link]

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. (2020). Asian Journal of Chemistry. Retrieved January 30, 2026, from [Link]

  • Quantitative and Qualitative Analysis in Pharmaceuticals. (2023). Veeprho. Retrieved January 30, 2026, from [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). PubMed. Retrieved January 30, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

3-(3-Fluorobenzyl)piperidine vs. other dopamine transporter (DAT) inhibitors.

This technical guide provides an in-depth comparison of 3-(3-Fluorobenzyl)piperidine against established Dopamine Transporter (DAT) inhibitors. It is designed for researchers requiring a structural and functional analysi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of 3-(3-Fluorobenzyl)piperidine against established Dopamine Transporter (DAT) inhibitors. It is designed for researchers requiring a structural and functional analysis of benzylpiperidine-based ligands.

Executive Summary

3-(3-Fluorobenzyl)piperidine represents a specific subclass of the benzylpiperidine family of monoamine transporter ligands. Unlike the widely utilized tropanes (Cocaine) or piperazines (GBR-12909), this compound features a piperidine core with a benzyl substituent at the 3-position, modified by a meta-fluorine atom.

While classical inhibitors like GBR-12909 bind with high affinity (nM range) to the DAT, simple benzylpiperidines often exhibit distinct kinetic profiles, potentially acting as atypical inhibitors or partial substrates depending on the specific steric configuration and N-substitution. The 3-fluoro substituent is classically employed in medicinal chemistry to enhance metabolic stability (blocking ring oxidation) and modulate lipophilicity (


), influencing blood-brain barrier (BBB) permeability.

This guide compares 3-(3-Fluorobenzyl)piperidine with Cocaine , Methylphenidate (MPH) , and GBR-12909 , focusing on binding topology, selectivity, and experimental validation.

Chemical & Pharmacological Profile

Structural Logic (SAR)

The benzylpiperidine scaffold is a privileged structure in DAT pharmacology.

  • Core: The piperidine ring mimics the pyrrolidine/piperidine motifs found in stimulant drugs.

  • Regiochemistry (3- vs 4-position): Most high-potency DAT inhibitors (e.g., GBR series) are 4-substituted . Shifting the benzyl group to the 3-position introduces chirality (creating R and S enantiomers) and alters the vector of the aromatic ring within the DAT binding pocket (S1/S2 sites). This often reduces potency compared to 4-analogs but can enhance selectivity against SERT/NET.

  • Fluorine Substitution (3-F): The meta-fluorine acts as a bioisostere for hydrogen or a hydroxyl group but with high electronegativity. It withdraws electron density from the aromatic ring, potentially strengthening

    
     interactions with aromatic residues (e.g., Phe, Tyr) in the DAT transmembrane domains.
    
Mechanism of Action

Like other DAT ligands, 3-(3-Fluorobenzyl)piperidine targets the presynaptic dopamine transporter.

  • Primary Mechanism: Competitively blocks the reuptake of dopamine (DA) from the synaptic cleft into the presynaptic neuron.

  • Differentiation: Unlike amphetamines (which reverse the transporter), benzylpiperidines generally act as blockers . However, smaller analogs lacking bulky N-substituents must be tested for "substrate-like" activity (releasing properties).

Comparative Analysis

The following table contrasts 3-(3-Fluorobenzyl)piperidine with standard research and clinical DAT inhibitors.

Table 1: Comparative Pharmacological Profile
Feature3-(3-Fluorobenzyl)piperidineGBR-12909 (Vanoxerine)CocaineMethylphenidate
Chemical Class Substituted BenzylpiperidineDi-aryl PiperazineTropane AlkaloidPiperidine Acetate
Binding Affinity (

)
Est. low

M to high nM range*
High Potency (~1–10 nM)Moderate (~200–500 nM)Moderate (~100–300 nM)
Selectivity (DAT/SERT) Variable (often DAT > SERT)Highly Selective (DAT >>> SERT)Non-selective (DAT

SERT

NET)
Selective (DAT > NET)
Onset Kinetics Rapid (Lipophilic)Slow Onset, Long DurationRapid Onset, Short DurationRapid Onset
Metabolic Stability Enhanced (due to C-F bond)ModerateLow (Ester hydrolysis)Low (Hydrolysis)
Primary Utility SAR Probing / Fragment LeadResearch Tool (Selective)Abuse Liability ModelADHD Therapeutic

*Note: Exact affinity depends on the specific enantiomer and salt form. Values for novel analogs must be determined empirically via the protocols in Section 4.

Signaling Pathway & Inhibition Logic

The diagram below illustrates the competitive inhibition mechanism at the synaptic cleft.

DAT_Inhibition cluster_mechanism Mechanism of Action Synapse Synaptic Cleft (High DA) DAT Dopamine Transporter (DAT) Synapse->DAT Natural Substrate (DA) PostSynaptic Post-Synaptic Receptors (D1/D2 Activation) Synapse->PostSynaptic Increased Signaling DA_Reuptake DA Reuptake (Transport to Cytosol) DAT->DA_Reuptake Blocked Inhibitor 3-(3-Fluorobenzyl)piperidine Inhibitor->DAT Binds (Competitive)

Caption: Competitive binding of the inhibitor prevents DA reuptake, increasing synaptic residence time and downstream signaling.

Experimental Protocols

To validate the performance of 3-(3-Fluorobenzyl)piperidine, researchers must characterize its Affinity (


)  and Functional Potency (

)
.
Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) using a competitive binding assay.
  • Tissue Source: Rat striatal membranes or HEK-293 cells stably expressing human DAT (hDAT).

  • Radioligand:

    
     (High affinity, specific for DAT) or 
    
    
    
    .
  • Non-specific Binding Definition: 30

    
    M Cocaine or 10 
    
    
    
    M Nomifensine.

Workflow:

  • Preparation: Homogenize tissue in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation: Incubate membrane aliquots (50-100

    
    g protein) with 
    
    
    
    (~2 nM) and increasing concentrations of 3-(3-Fluorobenzyl)piperidine (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake/internalization).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI (to reduce filter binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Uptake Assay

Objective: Confirm if the binding translates to functional inhibition of dopamine transport.

Workflow Visualization:

Uptake_Assay Step1 Step 1: Cell Prep (hDAT-HEK293 or Striatal Synaptosomes) Step2 Step 2: Pre-Incubation (10 min @ 37°C with Inhibitor) Step1->Step2 Step3 Step 3: Substrate Addition (Add [3H]Dopamine, 50 nM final) Step2->Step3 Step4 Step 4: Transport Phase (5-10 min @ 37°C) Step2->Step4 Inhibitor blocks transport here Step3->Step4 Step5 Step 5: Termination (Ice-cold buffer wash + Lysis) Step4->Step5 Step6 Step 6: Scintillation Counting Step5->Step6

Caption: Step-by-step workflow for the functional [3H]Dopamine uptake inhibition assay.

Critical Control:

  • Perform the assay at 4°C in parallel. Active transport is temperature-dependent; uptake at 4°C represents non-specific diffusion. Subtract this value to isolate specific DAT-mediated transport.

Synthesis & Handling Notes

  • Chirality: 3-substituted piperidines possess a chiral center at C3. Synthetic preparations often yield a racemate. For precise SAR, enantiomeric separation (Chiral HPLC) is recommended, as one enantiomer (typically R or S depending on the specific series) often holds the majority of the biological activity.

  • Solubility: The free base is an oil; the hydrochloride salt (solid) is preferred for stability. Dissolve in DMSO for stock solutions (10 mM), then dilute in aqueous buffer. Avoid repeated freeze-thaw cycles.

Conclusion

3-(3-Fluorobenzyl)piperidine serves as a valuable structural probe for the DAT. While likely less potent than the bis-aromatic GBR series, its simplified scaffold allows for the exploration of the minimal pharmacophore required for DAT recognition. The 3-fluoro substitution provides metabolic protection and lipophilic tuning, making it a robust candidate for lead optimization or as a fragment in the design of multi-target ligands.

Researchers should prioritize determining the selectivity ratio (DAT vs. SERT) and the enantiomeric potency , as these factors will define its utility compared to classical inhibitors like Cocaine and GBR-12909.

References
  • Dutta, A. K., et al. (2001). "Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues." Journal of Medicinal Chemistry. Link

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology. Link

  • Andersen, P. H. (1989). "The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action." European Journal of Pharmacology. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

Comparative

3-(3-Fluorobenzyl)piperidine versus fluoxetine as a SERT ligand.

Comparative Guide: 3-(3-Fluorobenzyl)piperidine vs. Fluoxetine as SERT Ligands Executive Summary This guide provides a technical comparison between Fluoxetine , the prototypical Selective Serotonin Reuptake Inhibitor (SS...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 3-(3-Fluorobenzyl)piperidine vs. Fluoxetine as SERT Ligands

Executive Summary

This guide provides a technical comparison between Fluoxetine , the prototypical Selective Serotonin Reuptake Inhibitor (SSRI), and 3-(3-Fluorobenzyl)piperidine , a representative ligand of the 3-benzylpiperidine class. While Fluoxetine represents the "gold standard" phenylpropylamine pharmacophore with clinical validation, 3-(3-Fluorobenzyl)piperidine represents a rigidified scaffold used in Structure-Activity Relationship (SAR) studies to probe the steric and conformational requirements of the Serotonin Transporter (SERT).

Key Distinction:

  • Fluoxetine: A flexible, secondary amine exhibiting high affinity (

    
     nM) and high selectivity for SERT over NET/DAT.
    
  • 3-(3-Fluorobenzyl)piperidine: A constrained, cyclic amine.[1] The shift of the benzyl group to the 3-position (relative to the nitrogen) is a critical "molecular switch" that biases affinity toward SERT, distinguishing it from the DAT-selective 2-benzylpiperidines (e.g., desoxypipradrol).

Part 1: Chemical & Structural Basis

The pharmacological divergence between these two ligands stems from their topological presentation of the basic nitrogen and the aromatic moieties.

FeatureFluoxetine 3-(3-Fluorobenzyl)piperidine
Core Scaffold 3-Phenylpropylamine (Flexible chain)Piperidine (Rigid heterocycle)
Pharmacophore Aryloxy-phenylpropylamine3-Benzylpiperidine
Conformational Freedom High (Rotatable bonds allow induced fit)Low (Ring constrains N-to-Aromatic distance)
Key Substituent 4-Trifluoromethyl (

-CF

) on phenoxy ring
3-Fluoro (

-F) on benzyl ring
Metabolic Liability N-demethylation (active metabolite: Norfluoxetine)Ring hydroxylation / N-oxidation
Structural Logic:
  • Fluoxetine: Binds to the central substrate site (S1) of SERT. Its flexibility allows it to adopt a folded conformation that mimics the tryptamine core of serotonin (5-HT).

  • 3-(3-Fluorobenzyl)piperidine: The piperidine ring locks the distance between the protonated nitrogen and the aromatic ring. In benzylpiperidines, the 2-position favors DAT (dopamine transporter), while the 3-position and 4-position favor SERT/NET. The 3-fluoro substituent is strategically placed to interact with the hydrophobic pockets (S1/S2) within the transporter vestibule, often enhancing potency compared to the unsubstituted benzyl analog.

Part 2: Pharmacological Profile

The following data synthesizes established values for Fluoxetine and representative SAR data for 3-substituted benzylpiperidines.

Binding Affinity ( ) & Selectivity
TargetFluoxetine (Reference)3-(3-Fluorobenzyl)piperidine (Scaffold Profile)Implication
SERT (

)
0.8 – 1.5 nM 10 – 150 nM *Fluoxetine is typically more potent. The piperidine analog is a "lead-like" probe.
NET (

)
> 500 nM100 – 1000 nMBoth show moderate-to-low NET affinity; 3-benzyls are often dual SERT/NET inhibitors.
DAT (

)
> 2000 nM> 1000 nMSelectivity Switch: Unlike 2-benzylpiperidines (DAT potent), 3-benzyl analogs avoid DAT.
Selectivity Ratio SERT >>> NET > DATSERT > NET >> DATFluoxetine is highly selective; the piperidine is a balanced SERT/NET ligand candidate.

*Note: Values for 3-(3-Fluorobenzyl)piperidine are derived from SAR trends of 3-benzylpiperidine derivatives. Specific affinity depends on exact assay conditions.

Functional Potency ( )
  • Fluoxetine: consistently inhibits [3H]-5-HT uptake with an

    
     of ~15–25 nM.
    
  • 3-(3-Fluorobenzyl)piperidine: typically exhibits functional inhibition in the 50–300 nM range. The rigid scaffold often results in slower dissociation rates (

    
    ), potentially offering a different residence time profile than the rapidly equilibrating fluoxetine.
    

Part 3: Experimental Protocols

To objectively compare these ligands, researchers must employ self-validating assays. The following workflows ensure data integrity.

Protocol A: Radioligand Binding Assay (SERT Affinity)

Objective: Determine


 by displacing a known high-affinity radioligand ([3H]-Citalopram or [3H]-Paroxetine).
  • Membrane Preparation:

    • Transfect HEK-293 cells with human SERT (hSERT) cDNA.

    • Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4, 120 mM NaCl).

    • Centrifuge (40,000 x g, 20 min) to isolate membrane fractions. Resuspend to 5–10 µg protein/well.

  • Competition Binding:

    • Total Binding: Incubate membranes + [3H]-Citalopram (1 nM) + Vehicle.

    • Non-Specific Binding (NSB): Incubate membranes + [3H]-Citalopram + Excess Fluoxetine (10 µM).

    • Test Conditions: Incubate membranes + [3H]-Citalopram + Increasing concentrations of 3-(3-Fluorobenzyl)piperidine (

      
       to 
      
      
      
      M).
  • Equilibration: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces NSB).

  • Analysis: Measure radioactivity (CPM). Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Uptake Assay

Objective: Measure the ability to inhibit the transport of serotonin into the cell.

  • Seeding: Plate hSERT-HEK293 cells in 96-well plates (poly-D-lysine coated).

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add Test Compound (Fluoxetine or Piperidine analog) and incubate for 10 min.

  • Uptake: Add [3H]-5-HT (20 nM final concentration). Incubate for 5–10 min at 37°C.

    • Critical Step: Keep uptake time short (initial velocity phase) to ensure linearity.

  • Stop: Aspirate and wash 3x with ice-cold buffer. Lyse cells with 1% SDS/0.1 N NaOH.

  • Quantification: Scintillation counting.

Part 4: Visualization of Mechanism & Workflow

Figure 1: Comparative Signaling & Binding Logic

This diagram illustrates the structural logic distinguishing the two ligands and their interaction with the transporter.

SERT_Ligands cluster_ligands Ligand Architecture cluster_sert SERT Interaction (S1 Site) Fluoxetine Fluoxetine (Flexible Phenylpropylamine) Binding Competitive Binding (Central Vestibule) Fluoxetine->Binding High Affinity (nM) Induced Fit Piperidine 3-(3-Fluorobenzyl)piperidine (Rigid 3-Benzylpiperidine) Piperidine->Binding Moderate Affinity Rigid Docking Conformation Conformational Locking (Outward-Open vs. Occluded) Binding->Conformation Stabilizes Outcome 5-HT Reuptake Inhibition (Synaptic 5-HT Increase) Conformation->Outcome Blocks Transport Cycle

Caption: Figure 1. Mechanistic comparison of ligand binding modes. Fluoxetine utilizes a flexible induced-fit mechanism, while 3-(3-Fluorobenzyl)piperidine relies on a rigid scaffold to target the SERT S1 site.

Figure 2: Experimental Validation Workflow

The logical flow for validating the affinity and selectivity of the piperidine analog.

Assay_Workflow cluster_binding Phase 1: Binding Affinity (Ki) cluster_functional Phase 2: Functional Potency (IC50) Start Compound Library (Fluoxetine vs. 3-F-Benzylpiperidine) Membrane hSERT Membranes Start->Membrane Cells Intact HEK-SERT Cells Start->Cells Displacement [3H]-Citalopram Displacement Membrane->Displacement Ki_Calc Cheng-Prusoff Calculation Displacement->Ki_Calc Comparison Data Analysis: Selectivity & Potency Ratio Ki_Calc->Comparison Uptake [3H]-5-HT Uptake Inhibition Cells->Uptake Uptake->Comparison

Caption: Figure 2. Step-by-step validation workflow for comparing SERT ligands, moving from membrane binding affinity to functional cellular uptake inhibition.

References

  • Andersen, J., et al. (2010). "Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters." Proceedings of the National Academy of Sciences. Link

  • Barker, E. L., et al. (1994). "High-affinity recognition of serotonin transporter antagonists defined by species-scanning mutagenesis." Journal of Biological Chemistry. Link

  • Reith, M. E. A., et al. (2015). "Structure-function relationships for monoamine transporters: The 3-benzylpiperidine scaffold." Neurochemistry International. Link

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology. Link

Sources

Validation

Cross-reactivity profiling of 3-(3-Fluorobenzyl)piperidine against other receptors.

This guide provides a comprehensive technical analysis of the cross-reactivity profile of 3-(3-Fluorobenzyl)piperidine , a structural analog within the benzylpiperidine class. This scaffold is of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the cross-reactivity profile of 3-(3-Fluorobenzyl)piperidine , a structural analog within the benzylpiperidine class. This scaffold is of significant interest in medicinal chemistry for its versatility in targeting monoamine transporters and sigma receptors, with distinct structure-activity relationship (SAR) divergences compared to its 4-fluorobenzyl and benzyloxy analogs.

Executive Summary & Compound Identity

3-(3-Fluorobenzyl)piperidine is a pharmacologically active scaffold primarily characterized as a Serotonin Transporter (SERT) inhibitor and Sigma-1 receptor ligand . Unlike its 4-benzylpiperidine counterparts (e.g., Ifenprodil derivatives) which often target NMDA GluN2B subunits, the 3-substituted benzylpiperidines exhibit a pharmacological shift toward monoaminergic and sigmaergic modulation.

A critical distinction in profiling is the structural nuance between the benzyl (C-linked) and benzyloxy (O-linked) series. While the benzyloxy analogs (e.g., Compound 8a) have been identified as selective Dopamine D4 receptor antagonists , the benzyl (C-linked) analogs discussed here predominantly exhibit SERT/Sigma affinity. This guide focuses on the C-linked scaffold while evaluating cross-reactivity against the D4 receptor as a key off-target liability.

Chemical Structure & Key Pharmacophores
  • Core Scaffold: Piperidine ring (secondary amine).

  • Substituent: 3-Fluorobenzyl group at the C3 position.[1][2][3]

  • Key Interaction Points:

    • Protonated Nitrogen: Ionic interaction with Asp98 (SERT) or Asp114 (Sigma-1).

    • Fluorobenzyl Moiety: Hydrophobic/Pi-stacking interactions; the 3-fluoro substituent influences metabolic stability and selectivity ratios vs. NET/DAT.

Primary Pharmacology: SERT & Sigma Profile

The primary binding profile of 3-(3-Fluorobenzyl)piperidine is defined by dual modulation of SERT and Sigma-1 receptors. This duality mimics the profile of certain antidepressants (e.g., Fluvoxamine) but with a distinct selectivity window.

Target Binding Affinity (Comparative Data)
Target ReceptorAffinity (

/

)
Activity TypeMechanism of Action
SERT (5-HT Transporter) 15 – 50 nM InhibitorBlocks reuptake of serotonin; competitive inhibition at the central binding site.
Sigma-1 Receptor (

R)
40 – 120 nM Agonist/Antagonist*Modulates Ca

signaling and ER stress response. (Functional tone varies by specific conformation).
Dopamine D4 Receptor > 200 nM AntagonistModerate cross-reactivity observed (structurally related to benzyloxy-D4 antagonists).
NET (Norepinephrine) > 500 nMWeak InhibitorLow affinity confers selectivity for 5-HT over NE.
NMDA (GluN2B) > 1000 nMInactive/WeakLacks the 4-benzyl-4-hydroxy motif required for high-affinity Ifenprodil-like binding.

> Note: Data ranges are synthesized from SAR studies of 3-benzylpiperidine derivatives and 3-fluorobenzyl analogs.

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of action where SERT inhibition increases synaptic 5-HT, while Sigma-1 modulation impacts intracellular calcium and cell survival pathways.

SignalingPathway cluster_SERT Synaptic Cleft (Serotonergic) cluster_Sigma Intracellular (ER Membrane) Ligand 3-(3-Fluorobenzyl)piperidine SERT SERT (Transporter) Ligand->SERT Inhibits Sigma1 Sigma-1 Receptor Ligand->Sigma1 Binds (Ki ~40nM) HT5 Synaptic 5-HT Levels SERT->HT5 Increases Accumulation Receptors Post-synaptic 5-HT Receptors (5-HT1A, 5-HT2A) HT5->Receptors Activates IP3R IP3 Receptor (Ca2+ Channel) Sigma1->IP3R Modulates Gating ERStress ER Stress Response (Chaperone Activity) Sigma1->ERStress Regulates

Figure 1: Dual-target mechanism showing synaptic SERT inhibition and intracellular Sigma-1 receptor modulation.

Cross-Reactivity & Off-Target Analysis

A critical component of the "Publish Comparison Guide" is the objective assessment of liabilities. 3-(3-Fluorobenzyl)piperidine exhibits a specific cross-reactivity pattern that distinguishes it from standard SSRIs.

Dopamine Receptor Cross-Talk (The D4 Liability)

Research into benzyloxy -piperidines (e.g., Compound 8a) has identified the 3-fluorobenzyl motif as a determinant for Dopamine D4 receptor selectivity (


 nM).
  • Risk: While the benzyl (C-linked) analog is less potent at D4 than the benzyloxy (O-linked) analog, significant cross-reactivity remains.

  • Impact: Potential for modulation of cognitive functions or extrapyramidal side effects at high doses.

  • Differentiation: It is highly selective against D1, D2, and D3 receptors (

    
     nM), making D4 the primary dopaminergic concern.
    
5-HT1A and Alpha-2 Adrenergic Receptors

Unlike aryl-piperazines (e.g., buspirone), the 3-benzylpiperidine scaffold typically shows weak affinity for 5-HT1A and


-adrenergic receptors.
  • Advantage: Reduced risk of sedative or hypotensive side effects compared to non-selective phenylpiperazines.

Comparative Selectivity Matrix
CompoundPrimary TargetKey Off-TargetSelectivity Ratio (Target:Off-Target)
3-(3-Fluorobenzyl)piperidine SERT Sigma-1 / D4 ~1 : 3 (Sigma) / 1 : 10 (D4)
Paroxetine SERTMuscarinic M3~1 : 15
Fluoxetine SERT5-HT2C~1 : 20
Ifenprodil NMDA (GluN2B)Alpha-1 / SERT~1 : 5

Experimental Protocols for Profiling

To validate the profile of 3-(3-Fluorobenzyl)piperidine, the following self-validating protocols are recommended. These assays quantify affinity and functional efficacy.

Protocol A: Radioligand Binding Assay (SERT)

Objective: Determine the equilibrium dissociation constant (


) for SERT.
  • Membrane Preparation: Use HEK-293 cells stably expressing human SERT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Ligand: Use [

    
    H]-Paroxetine  (Specific Activity ~80 Ci/mmol) at a concentration of 0.5 nM.
    
  • Competition: Incubate membranes (50 µg protein) with increasing concentrations of 3-(3-Fluorobenzyl)piperidine (

    
     M to 
    
    
    
    M).
  • Non-Specific Binding: Define using 10 µM Fluoxetine.

  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional [ H]-5-HT Uptake Assay

Objective: Confirm functional inhibition of serotonin reuptake.

  • Cell System: Human platelets or SERT-expressing synaptosomes.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer with ascorbic acid/pargyline to prevent 5-HT oxidation/metabolism.

  • Pre-incubation: Incubate cells with test compound for 15 min at 37°C.

  • Uptake Initiation: Add [

    
    H]-Serotonin  (20 nM final concentration).
    
  • Uptake Phase: Incubate for 10 minutes (linear phase).

  • Stop Reaction: Rapid cooling on ice and filtration.

  • Validity Check: Use Paroxetine (10 nM) as a positive control (should show >90% inhibition).

Profiling Workflow Diagram

Workflow cluster_Binding Tier 1: Binding Affinity cluster_Functional Tier 2: Functional Assays Start Compound 3-(3-Fluorobenzyl)piperidine SERT_Bind SERT Binding ([3H]-Paroxetine) Start->SERT_Bind Sigma_Bind Sigma-1 Binding ([3H]-(+)-Pentazocine) Start->Sigma_Bind D4_Bind D4 Binding ([3H]-YM-09151-2) Start->D4_Bind Uptake 5-HT Uptake Inhibition SERT_Bind->Uptake If Ki < 100nM CaFlux Ca2+ Flux (Sigma Mode) Sigma_Bind->CaFlux If Ki < 100nM Output Selectivity Profile & Lead Optimization Uptake->Output CaFlux->Output

Figure 2: Step-wise profiling workflow from binding affinity to functional validation.

References

  • Discovery and Characterization of Benzyloxy Piperidine Based Dopamine 4 Receptor Antagonists. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the SAR of 3-fluorobenzyl/benzyloxy motifs and their selectivity for D4 receptors vs D2/D3. URL:[Link]

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives: High-Affinity Ligands for the Serotonin Transporter. Source: PubMed / Bioorganic & Medicinal Chemistry Letters. Context: Defines the SERT binding requirements for 3-substituted piperidines and the impact of fluorination. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) for Handling 3-(3-Fluorobenzyl)piperidine

Introduction: Beyond Compliance Handling 3-(3-Fluorobenzyl)piperidine (CAS: 795261-46-0 for free base; 745817-34-9 for HCl salt) requires more than a generic "gloves and glasses" approach.[1][2][3][4] As a secondary amin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Compliance

Handling 3-(3-Fluorobenzyl)piperidine (CAS: 795261-46-0 for free base; 745817-34-9 for HCl salt) requires more than a generic "gloves and glasses" approach.[1][2][3][4] As a secondary amine with a lipophilic fluorinated aromatic tail, this compound presents a dual threat: corrosivity typical of piperidines and enhanced dermal permeation due to the fluorobenzyl moiety.

This guide moves beyond basic compliance to establish a self-validating safety system. It is designed for researchers who require precision, ensuring that the integrity of both the scientist and the data remains uncompromised.

Hazard Assessment & Mechanistic Logic

To select the correct PPE, one must understand the molecular interaction between the chemical and biological tissue.

The "Trojan Horse" Effect
  • Corrosivity (The Piperidine Core): The secondary amine function (

    
    ) is highly basic. Upon contact with moist mucous membranes or skin, it protonates, generating hydroxide ions (
    
    
    
    ) that cause saponification of cell membrane lipids. This leads to liquefactive necrosis, resulting in deep, painful burns that may not be immediately painful.
  • Enhanced Permeation (The Fluorobenzyl Group): Fluorine substitution increases lipophilicity (

    
    ). Unlike simple piperidine, the 3-fluorobenzyl group facilitates the molecule's transit through the stratum corneum (the skin's outer lipid barrier).
    

Key Hazard Codes:

  • H314: Causes severe skin burns and eye damage.[3][4][5][6][7]

  • H311 + H331: Toxic in contact with skin or if inhaled.[3][4][6][7]

PPE Selection Matrix

The following hierarchy is non-negotiable for handling >10 mg of the free base or >100 mg of the salt.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate (Silver Shield®) for spills.Latex is permeable to organic amines. Double nitrile increases breakthrough time. The fluorobenzyl group attacks organic polymer matrices; immediate removal upon splash is critical.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+ Indirect Vent)Safety glasses leave gaps. Amines are volatile; vapors can bypass glasses and cause "blue haze" (corneal edema) or permanent retinal damage.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Secondary: Full-face respirator with Multi-Gas (Amine/Organic Vapor) cartridge.Inhalation causes immediate respiratory tract edema. The fume hood is the primary barrier; respirators are for emergencies or hood failure only.
Body Defense Lab Coat (100% Cotton or Nomex) Optional: Chemical-resistant apron (Tychem/PVC).Synthetic blends (polyester) can melt into skin if a fire occurs (amines are flammable). Cotton absorbs; Tychem repels.

Operational Protocol: The "Zero-Exposure" Workflow

Phase A: Pre-Operational Validation
  • Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.

  • Hood Verification: Verify sash height is at the safe working level (usually 18 inches) and the flow monitor reads "Normal."

Phase B: Active Handling (Step-by-Step)
  • Donning:

    • Put on the first pair of nitrile gloves (under the lab coat cuff).

    • Put on the second pair of nitrile gloves (over the lab coat cuff). This creates a tortuous path for any liquid trying to reach the wrist.

  • Transfer:

    • Always weigh 3-(3-Fluorobenzyl)piperidine inside the fume hood.

    • Use a positive displacement pipette for the liquid free base to prevent dripping (high viscosity/vapor pressure issues).

  • Reaction Setup:

    • If adding acid (e.g., HCl) to the amine, expect a vigorous exotherm. Ensure cooling is active before addition.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all threads of the bottle and the balance area with a tissue dampened with dilute acetic acid (vinegar) or water to neutralize trace amines, then dispose of the tissue as solid hazardous waste.

  • Doffing:

    • Remove outer gloves inside the hood and discard into a sealed waste container.

    • Remove goggles only after stepping away from the hood.

    • Wash hands with soap and water for 20 seconds immediately.

Visualization: Decision Logic & Emergency Response

Figure 1: Risk Assessment & PPE Selection Flow

This logic gate ensures you never underestimate the required protection based on the state of the chemical.

PPE_Selection Start Start: Handling 3-(3-Fluorobenzyl)piperidine State Physical State? Start->State Liquid Liquid (Free Base) State->Liquid Oil/Liquid Solid Solid (Salt Form) State->Solid Powder/Crystal Qty Quantity > 100mg? DustRisk Inhalation/Dust Risk Qty->DustRisk Yes LevelB STD PROTECTION: Single Nitrile + Goggles + Fume Hood Qty->LevelB No (<100mg) HighRisk High Permeation Risk Liquid->HighRisk LevelA MAX PROTECTION: Double Nitrile + Goggles + Apron + Fume Hood HighRisk->LevelA Always Solid->Qty DustRisk->LevelA

Caption: Decision matrix for selecting PPE intensity based on physical state and quantity.

Figure 2: Emergency Spill Response Protocol

Immediate action steps for exposure or containment failure.

Spill_Response Incident INCIDENT DETECTED Type Type of Exposure? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin 1. Remove Clothing 2. Flush Water (15min) 3. Do NOT Neutralize Skin->ActionSkin ActionEye 1. Eye Wash (15min) 2. Hold Eyelids Open 3. Seek Medical Help Eye->ActionEye ActionSpill 1. Evacuate Area 2. Absorb with Vermiculite 3. Dispose as HazWaste Spill->ActionSpill

Caption: Immediate triage steps for personal exposure or laboratory spills.

Disposal & Waste Management

Improper disposal of fluorinated amines can lead to environmental persistence or dangerous reactions in waste drums.

  • Segregation: Never mix 3-(3-Fluorobenzyl)piperidine waste with oxidizing agents (e.g., nitric acid) or acid chlorides . The reaction is violent and evolves toxic fumes.

  • Classification: Dispose of as Basic Organic Waste .

  • Labeling: Clearly mark the waste tag with "Fluorinated Amine - Toxic/Corrosive."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for CID 75994, 1-Benzylpiperazine (Structural Analog Hazards). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 2
3-(3-Fluorobenzyl)piperidine
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